Fmoc-2-amino-3-hydroxypentanoic acid
Beschreibung
BenchChem offers high-quality Fmoc-2-amino-3-hydroxypentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2-amino-3-hydroxypentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKJOSVYDOHRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-2-amino-3-hydroxypentanoic Acid: Structure, Properties, and Application in Peptide Synthesis
This technical guide provides a comprehensive overview of Fmoc-2-amino-3-hydroxypentanoic acid, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, a representative synthesis protocol, and its applications in the construction of complex peptides.
Introduction: The Significance of β-Hydroxy-α-Amino Acids in Peptide Science
The incorporation of non-canonical amino acids into peptide chains is a powerful strategy for modulating their conformational properties, proteolytic stability, and biological activity. Among these, β-hydroxy-α-amino acids represent a particularly valuable class of building blocks. The presence of a hydroxyl group on the β-carbon introduces a new site for hydrogen bonding and potential post-translational modifications, influencing peptide folding and interaction with biological targets. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling a milder, base-labile deprotection strategy that is orthogonal to acid-labile side-chain protecting groups.[1][2] This guide focuses on Fmoc-2-amino-3-hydroxypentanoic acid, a derivative of norvaline possessing a β-hydroxyl group, and explores its utility in the synthesis of novel peptides with therapeutic potential.
Chemical Structure and Stereochemistry
The fundamental structure of Fmoc-2-amino-3-hydroxypentanoic acid combines the Fmoc protecting group attached to the α-amino group of 2-amino-3-hydroxypentanoic acid. The core amino acid, also known as 3-hydroxynorvaline, possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).
The precise stereochemistry of commercially available or synthetically prepared Fmoc-2-amino-3-hydroxypentanoic acid is critical as it dictates the three-dimensional orientation of the side chain and the hydroxyl group, which in turn influences the conformational preferences of the resulting peptide. The (2S,3S) and (2R,3R) isomers are diastereomers of the (2S,3R) and (2R,3S) isomers. The specific stereoisomer used in peptide synthesis must be carefully selected to achieve the desired biological activity and structural properties.
Below is the general chemical structure of Fmoc-2-amino-3-hydroxypentanoic acid:
Caption: 2D structure of Fmoc-2-amino-3-hydroxypentanoic acid.
Physicochemical Properties
The physicochemical properties of Fmoc-2-amino-3-hydroxypentanoic acid are essential for its handling, storage, and effective use in peptide synthesis. While specific experimental data for all properties of this particular derivative are not widely published, a summary of available and expected properties is provided below.
| Property | Value | Source/Comment |
| Molecular Formula | C₂₀H₂₁NO₅ | [3] |
| Molecular Weight | 355.39 g/mol | [3] |
| Appearance | Expected to be a white to off-white powder. | Based on similar Fmoc-amino acids.[4] |
| Melting Point | Data not available. | Typically, Fmoc-amino acids have melting points in the range of 100-200 °C. |
| Solubility | Expected to be soluble in common SPPS solvents like DMF and NMP.[5] | The solubility of Fmoc-protected amino acids can vary depending on the side chain.[5] |
| Optical Rotation | Data not available. | This value is dependent on the specific stereoisomer. |
| CAS Number | Not definitively assigned for all stereoisomers. The unprotected amino acid has CAS numbers for its various isomers, e.g., 2280-42-4 for the (2S) form.[6][7] | A specific CAS for the Fmoc-protected version is not consistently reported across major databases. |
Synthesis of Fmoc-2-amino-3-hydroxypentanoic Acid: A Representative Protocol
A standard method for the preparation of Fmoc-amino acids involves the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions. The following is a representative, detailed protocol for the synthesis of an Fmoc-protected β-hydroxy-α-amino acid, which can be adapted for 2-amino-3-hydroxypentanoic acid. The hydroxyl group on the side chain may require protection depending on the subsequent steps in peptide synthesis. For the purpose of this guide, we will describe the protection of the α-amino group.
Materials:
-
2-Amino-3-hydroxypentanoic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Dissolution of the Amino Acid: In a round-bottom flask, dissolve 2-amino-3-hydroxypentanoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate (2-3 equivalents). Stir the mixture until the amino acid is completely dissolved. Cool the solution in an ice bath to 0-5 °C.
-
Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1-1.1 equivalents) in dioxane or acetone. Add this solution dropwise to the cold, stirring amino acid solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with diethyl ether (2-3 times) to remove any unreacted Fmoc reagent and byproducts like dibenzofulvene.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl while cooling in an ice bath. The Fmoc-protected amino acid will precipitate as a white solid or oil.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 times).
-
Combine the organic layers and wash with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Fmoc-2-amino-3-hydroxypentanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.
Caption: General workflow for the synthesis of Fmoc-amino acids.
Applications in Peptide Synthesis and Drug Development
Fmoc-2-amino-3-hydroxypentanoic acid is a valuable building block for solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with modified backbones and enhanced biological properties.
5.1. Incorporation into Peptides via SPPS:
The general workflow for incorporating Fmoc-2-amino-3-hydroxypentanoic acid into a growing peptide chain on a solid support is as follows:
-
Resin Preparation: The synthesis begins with a solid support (resin), typically functionalized with a linker to which the C-terminal amino acid of the desired peptide is attached.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[8] This exposes the free α-amino group.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.
-
Amino Acid Coupling: The incoming Fmoc-2-amino-3-hydroxypentanoic acid is activated using a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) and then added to the resin. The activated carboxylic acid reacts with the free amino group on the resin-bound peptide to form a new peptide bond.
-
Washing: The resin is washed again to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers.
Caption: Role of Fmoc-2-amino-3-hydroxypentanoic acid in an SPPS cycle.
5.2. Rationale for Use in Drug Development:
The incorporation of Fmoc-2-amino-3-hydroxypentanoic acid can impart several beneficial properties to synthetic peptides for therapeutic applications:
-
Conformational Constraint: The β-hydroxyl group can participate in intramolecular hydrogen bonding, which can pre-organize the peptide backbone into specific secondary structures such as β-turns or helices. This conformational rigidity can lead to higher receptor binding affinity and specificity.
-
Increased Proteolytic Stability: The non-natural structure of the amino acid can hinder recognition by proteases, leading to a longer in vivo half-life of the peptide drug.
-
Enhanced Hydrophilicity: The hydroxyl group can increase the overall hydrophilicity of the peptide, which may improve its solubility and pharmacokinetic profile.
-
Bioisosteric Replacement: This amino acid can be used as a bioisostere for naturally occurring residues like threonine or serine, allowing for fine-tuning of the peptide's biological activity.
Conclusion
Fmoc-2-amino-3-hydroxypentanoic acid is a specialized and valuable reagent for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its unique structure, featuring a β-hydroxyl group, offers opportunities to modulate peptide conformation, stability, and bioactivity. While detailed physicochemical data for this specific compound is not extensively available in the public domain, this guide provides a comprehensive overview of its structure, a representative synthesis protocol, and its application in solid-phase peptide synthesis, grounded in the established principles of peptide chemistry. As the demand for more sophisticated and effective peptide-based drugs continues to grow, the use of custom-designed, non-canonical amino acids like Fmoc-2-amino-3-hydroxypentanoic acid will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Aladdin Scientific. Fmoc-2-amino-3-hydroxypentanoic acid. Biocompare.com. [Link]
-
Next Peptide. 2280-42-4 | 2-Amino-3-hydroxypentanoic acid. [Link]
- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
-
CEM Corporation. Fmoc Amino Acids. [Link]
-
PubChem. (2R,3R)-2-amino-3-hydroxypentanoic acid. National Center for Biotechnology Information. [Link]
- Albericio, F., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(22), 7895-7901.
-
Aapptec. Fmoc-beta-HVal-OH [172695-33-9]. [Link]
-
PubChem. (2S,3S)-2-Amino-3-hydroxypentanoic acid. National Center for Biotechnology Information. [Link]
- Fields, G. B. (Ed.). (2003). Practical synthesis guide to solid phase peptide chemistry. CRC press.
- Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of peptide science, 14(6), 763–766.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2013). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Journal of the Brazilian Chemical Society, 24, 1263-1274.
- Di Gioia, M. L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
-
PubChem. (2R)-3-Amino-2-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]
- Gude, M., Ryf, J., & White, P. D. (2002). Synthesis of Fmoc-triazine amino acids and its application in the synthesis of short antibacterial peptidomimetics. Molecules, 7(11), 814-827.
- Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of peptide science, 23(3), 200-211.
-
Next Peptide. 10148-67-1 | (2S,3R)-2-aMino-3-hydroxypentanoic acid. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
-
PubChem. (2S)-2-Amino-3-hydroxypentanoic acid. National Center for Biotechnology Information. [Link]
- Desroches, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium (II) Iodide as a Protective Agent. Molecules, 27(19), 6527.
Sources
- 1. Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. biocompare.com [biocompare.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2280-42-4 | 2-Amino-3-hydroxypentanoic acid | Next Peptide [nextpeptide.com]
- 7. (2S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 18660836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
Stereochemical Configurations and Synthetic Utility of Fmoc-2-amino-3-hydroxypentanoic Acid
A Technical Guide for Peptide Scientists and Medicinal Chemists
Executive Summary
Fmoc-2-amino-3-hydroxypentanoic acid, commonly referred to as Fmoc-3-hydroxynorvaline (Fmoc-Hnv-OH) , represents a critical class of non-proteinogenic amino acids used to expand the chemical space of peptide therapeutics. Structurally analogous to threonine but with an extended alkyl chain, Hnv introduces unique lipophilicity and hydrogen-bonding capabilities.
This guide provides a rigorous analysis of the four stereoisomers of 3-hydroxynorvaline, detailing the authoritative nomenclature, stereoselective synthesis via the Evans auxiliary, analytical resolution using Marfey’s reagent, and integration into Solid-Phase Peptide Synthesis (SPPS).
Part 1: The Stereochemical Matrix
Configuration and Nomenclature
The presence of two chiral centers at C
| IUPAC Name | Common Name | Configuration | Stereochemical Relationship |
| (2S, 3R)-2-amino-3-hydroxypentanoic acid | L-3-Hydroxynorvaline | 2S, 3R | Threo (Analogous to L-Threonine) |
| (2S, 3S)-2-amino-3-hydroxypentanoic acid | L-allo-3-Hydroxynorvaline | 2S, 3S | Erythro (Analogous to L-allo-Threonine) |
| (2R, 3S)-2-amino-3-hydroxypentanoic acid | D-3-Hydroxynorvaline | 2R, 3S | Threo |
| (2R, 3R)-2-amino-3-hydroxypentanoic acid | D-allo-3-Hydroxynorvaline | 2R, 3R | Erythro |
Critical Note: The term "L-" typically assigns the (2S) configuration at the
-carbon. The relationship between the amino and hydroxyl groups defines the threo (anti-like in Fischer projection) vs. erythro (syn-like) designation. Standard L-Threonine is (2S, 3R); thus, the standard L-Hnv is also (2S, 3R).
Stereochemical Visualization
The following diagram illustrates the divergence of the four isomers from the achiral precursor.
Figure 1: Stereochemical divergence of 3-hydroxynorvaline isomers.
Part 2: Stereoselective Synthesis (The Evans-Curtius Route)
To access specific isomers with high enantiopurity (>99% ee), the Evans Oxazolidinone Aldol methodology followed by a Curtius Rearrangement is the industry standard. This route avoids the diastereomeric mixtures common in direct glycine-aldol condensations.
Synthetic Workflow
Target: Fmoc-(2S, 3R)-Hnv(tBu)-OH (The L-threo isomer).
-
Chiral Auxiliary Attachment: Acylation of the Evans auxiliary (4S-benzyl-2-oxazolidinone) with propionyl chloride.
-
Asymmetric Aldol: Boron-mediated aldol reaction with propanal using
and DIPEA. This sets the (2R, 3S) stereochemistry of the acid intermediate (anti-aldol logic relative to the auxiliary). -
Hydrolysis & Protection: Removal of the auxiliary and protection of the hydroxyl group as a tert-butyl ether (tBu).
-
Curtius Rearrangement: Conversion of the free carboxylic acid to an acyl azide, then isocyanate, and trapping with benzyl alcohol to form the Z-protected amine. Note: This step proceeds with retention of configuration at the migrating carbon, but the C2 center of the amino acid is established here.
-
Final Fmoc Installation: Hydrogenolysis of the Z-group and protection with Fmoc-OSu.
Detailed Protocol: Aldol Condensation
This protocol yields the syn-aldol adduct, a precursor to the allo-series. To access the standard (2S,3R) series, specific Lewis acids (
Reagents:
-
(S)-4-Benzyl-3-propionyl-2-oxazolidinone (1.0 equiv)
- (1.1 equiv)
-
DIPEA (1.2 equiv)
-
Propanal (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Enolization: Cool a solution of the oxazolidinone in DCM to -78°C. Add
dropwise, followed by DIPEA. Stir for 30 min to form the (Z)-enolate. -
Addition: Add propanal dropwise at -78°C. The rigid boron transition state enforces facial selectivity.
-
Reaction: Allow to warm to 0°C over 2 hours.
-
Quench: Quench with pH 7 phosphate buffer and methanol/hydrogen peroxide (to cleave the boron-aldol chelate).
-
Validation: Check TLC (EtOAc/Hexane). The product should appear as a single diastereomer.
Figure 2: Synthetic workflow for Fmoc-Hnv derivatives.
Part 3: Analytical Resolution (Marfey’s Method)
Separating the four isomers of 3-hydroxynorvaline is challenging on standard C18 columns due to their polarity and structural similarity. Marfey’s Reagent (FDAA) is the gold standard for resolution.
Principle
FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine (after Fmoc removal) to form diastereomers. These diastereomers have significantly different hydrophobicity and intramolecular H-bonding, allowing baseline separation on standard HPLC columns.
Protocol
-
Derivatization: Dissolve 50 µg of the amino acid (free amine form) in 100 µL water. Add 200 µL 1% FDAA in acetone and 40 µL 1M
. Heat at 40°C for 1 hour. -
Quench: Add 40 µL 1M HCl to stop the reaction.
-
Analysis: Inject onto a C18 column (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: 10% to 60% B over 45 minutes.
-
Expected Elution Order (L-FDAA derivatives)
Note: Elution orders can vary by column, but generally:
-
L-threo (2S, 3R) - Elutes early
-
D-threo (2R, 3S)
-
L-allo (2S, 3S)
-
D-allo (2R, 3R) - Elutes late due to hydrophobic interaction
Part 4: Application in SPPS
Integrating Fmoc-Hnv-OH into peptides requires handling the
Protection Strategy
-
Unprotected OH: Can be used if the sequence is short and no activated carboxylates are present in excess. Risk: O-acylation (ester formation) during subsequent couplings, leading to depsipeptides or chain termination.
-
tBu Protected (Recommended): Fmoc-Hnv(tBu)-OH . This is the standard for GMP synthesis. The tBu group is removed during the final TFA cleavage (95% TFA).
Coupling Protocol
-
Resin: Rink Amide or Wang Resin (0.1 - 0.5 mmol/g).
-
Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x DMF.[1][2]
-
Activation:
-
Reagents: Fmoc-Hnv(tBu)-OH (3 equiv), HATU (2.9 equiv), HOAt (3 equiv), DIPEA (6 equiv).
-
Solvent: DMF/NMP (1:1).
-
Time: 2 hours at Room Temp.
-
Note: Avoid DIC/HOBt if possible; phosphonium or uronium salts (HATU/HBTU) drive the reaction faster, minimizing racemization at the sensitive C
.
-
-
Capping: Acetic anhydride/Pyridine (to block unreacted amines).
Troubleshooting: Oxazolidine Formation
If using unprotected Hnv and aldehydes (e.g., for backbone modification) or ketones are present, the 1,2-amino alcohol motif can cyclize to form an oxazolidine, permanently locking the structure. Always use tBu protection if aldehydes are involved in the synthesis.
References
-
Evans, D. A., et al. (1981).[3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[4][5][1][6][7]
-
Novabiochem (Merck). "Fmoc Solid Phase Peptide Synthesis - A Practical Approach." Merck Millipore Technical Library.
-
Shao, H., et al. (1995). "A new asymmetric synthesis of (2S, 3R)-3-hydroxynorvaline and its incorporation into a cyclic peptide." Journal of Organic Chemistry.
-
PubChem. "3-Hydroxynorvaline Compound Summary." National Library of Medicine.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
A Technical Guide to the Structural and Synthetic Nuances of Fmoc-Threonine and Fmoc-2-amino-3-hydroxypentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and drug discovery, the choice of amino acid building blocks is a critical determinant of the final molecule's structure, stability, and biological activity. While the 20 proteinogenic amino acids form the bedrock of naturally occurring peptides, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics.[1][2] This guide provides an in-depth technical comparison of two such building blocks: the canonical Fmoc-Threonine and the non-canonical Fmoc-2-amino-3-hydroxypentanoic acid, often referred to as Fmoc-β-hydroxynorvaline.
This document will delve into the structural intricacies, stereochemical considerations, and synthetic protocols for both molecules. Furthermore, it will explore the implications of their structural differences on peptide conformation and their respective applications in the field of drug development, providing a comprehensive resource for researchers navigating the expanding toolkit of peptide chemistry.
I. Structural Comparison: A Tale of Two Hydroxylated Amino Acids
At first glance, Fmoc-Threonine and Fmoc-2-amino-3-hydroxypentanoic acid share a key functional feature: a hydroxylated side chain. However, a closer examination of their structures reveals a fundamental difference in their carbon skeletons, which has profound implications for their conformational preferences and the properties they impart to a peptide chain.
Fmoc-Threonine , or (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid, is the N-α-Fmoc protected form of the proteinogenic amino acid L-Threonine. Its structure is characterized by a methyl group and a hydroxyl group attached to the β-carbon.
Fmoc-2-amino-3-hydroxypentanoic acid is a non-canonical amino acid. The most common stereoisomers are (2S,3S) and (2S,3R). Unlike threonine, its side chain features an ethyl group attached to the β-carbon, extending the carbon backbone.
Below is a comparative table summarizing the key structural and physicochemical properties of these two amino acids.
| Property | Fmoc-L-Threonine | Fmoc-(2S,3S)-2-amino-3-hydroxypentanoic acid |
| Systematic Name | (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid | (2S,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypentanoic acid |
| Molecular Formula | C₁₉H₁₉NO₅[3] | C₂₀H₂₁NO₅[4] |
| Molecular Weight | 341.36 g/mol | 355.39 g/mol [4] |
| Stereocenters | Cα (S), Cβ (R) | Cα (S), Cβ (S) or (R) |
| Side Chain | 1-hydroxyethyl | 1-hydroxypropyl |
The additional methylene group in the side chain of Fmoc-2-amino-3-hydroxypentanoic acid leads to increased hydrophobicity and conformational flexibility compared to Fmoc-Threonine. This seemingly minor structural alteration can significantly influence the secondary structure of a peptide, potentially favoring different folding patterns.
II. Stereochemistry: The Importance of Chirality
Both threonine and 2-amino-3-hydroxypentanoic acid possess two chiral centers, at the α- and β-carbons. This gives rise to four possible stereoisomers for each amino acid.
Threonine Stereoisomers:
-
L-Threonine (2S, 3R): The naturally occurring, proteinogenic isomer.
-
L-allo-Threonine (2S, 3S): A diastereomer of L-Threonine.
-
D-Threonine (2R, 3S): The enantiomer of L-Threonine.
-
D-allo-Threonine (2R, 3R): The enantiomer of L-allo-Threonine.
In peptide synthesis, Fmoc-L-Threonine is the most commonly used form.
2-amino-3-hydroxypentanoic acid Stereoisomers:
-
(2S, 3S)-2-amino-3-hydroxypentanoic acid [5]
-
(2S, 3R)-2-amino-3-hydroxypentanoic acid [6]
-
(2R, 3R)-2-amino-3-hydroxypentanoic acid []
-
(2R, 3S)-2-amino-3-hydroxypentanoic acid
The precise stereochemistry of the Fmoc-protected derivative is crucial for its intended application and must be carefully considered during synthesis and characterization.
III. Synthesis and Purification Protocols
The synthesis of both Fmoc-amino acids involves the protection of the α-amino group of the parent amino acid with the fluorenylmethoxycarbonyl (Fmoc) group.
A. Synthesis of Fmoc-L-Threonine
The synthesis of Fmoc-L-Threonine is a well-established procedure. A common method involves the reaction of L-Threonine with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in an aqueous basic solution.
Experimental Protocol: Fmoc Protection of L-Threonine
-
Dissolution: Dissolve L-Threonine (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification: Acidify the aqueous layer to pH 2 with 1M HCl. The Fmoc-Threonine will precipitate out of the solution.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude Fmoc-L-Threonine by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a white solid.
B. Synthesis of Fmoc-2-amino-3-hydroxypentanoic acid
The synthesis of Fmoc-2-amino-3-hydroxypentanoic acid follows a similar principle. The starting material, the unprotected amino acid, can be synthesized through various stereoselective routes or obtained commercially.
Experimental Protocol: Fmoc Protection of (2S,3S)-2-amino-3-hydroxypentanoic acid
-
Dissolution: Suspend (2S,3S)-2-amino-3-hydroxypentanoic acid (1 equivalent) in a mixture of water and a suitable organic solvent like dioxane.
-
Basification: Add a base such as sodium bicarbonate or triethylamine to achieve a basic pH and facilitate the dissolution of the amino acid.
-
Addition of Fmoc-Cl: Cool the mixture to 0°C and slowly add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Extraction: Once the reaction is complete, acidify the mixture with dilute HCl to pH 2-3. Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure Fmoc-(2S,3S)-2-amino-3-hydroxypentanoic acid.
C. Purification and Characterization
High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of Fmoc-amino acids. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and identity of the synthesized compounds.[1]
IV. Application in Solid-Phase Peptide Synthesis (SPPS)
Both Fmoc-Threonine and Fmoc-2-amino-3-hydroxypentanoic acid are utilized as building blocks in Fmoc-based solid-phase peptide synthesis (SPPS).[8][9] The Fmoc group provides temporary protection of the α-amino group, which is selectively removed at each cycle of peptide chain elongation using a mild base, typically a solution of piperidine in DMF.
Side-Chain Protection
The hydroxyl group of the side chain of both amino acids is a reactive functionality that requires protection during SPPS to prevent side reactions. The choice of protecting group is critical and must be orthogonal to the Fmoc group, meaning it should be stable to the basic conditions of Fmoc deprotection but readily cleavable under the final acidic cleavage conditions.
For Fmoc-Threonine , the most common side-chain protecting group is the tert-butyl (tBu) ether.[10] This group is stable to piperidine but is cleaved by strong acids like trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the resin.
For Fmoc-2-amino-3-hydroxypentanoic acid , a similar strategy is employed. The hydroxyl group is typically protected as a tert-butyl ether.
Workflow for SPPS using Fmoc-amino acids:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
V. Impact on Peptide Structure and Function
The incorporation of non-canonical amino acids like 2-amino-3-hydroxypentanoic acid can have a significant impact on the resulting peptide's structure and, consequently, its biological activity.
-
Conformational Effects: The longer, more flexible side chain of 2-amino-3-hydroxypentanoic acid compared to threonine can disrupt or promote specific secondary structures like α-helices or β-sheets. This can be a valuable tool for fine-tuning the three-dimensional structure of a peptide to enhance its binding affinity to a biological target.
-
Proteolytic Stability: Peptides containing NPAAs often exhibit increased resistance to enzymatic degradation.[6] The unnatural structure of 2-amino-3-hydroxypentanoic acid can hinder recognition by proteases, thereby extending the in vivo half-life of the peptide therapeutic.
-
Hydrophobicity: The additional methylene group in 2-amino-3-hydroxypentanoic acid increases its hydrophobicity. This can influence the peptide's solubility, membrane permeability, and interactions with hydrophobic pockets of target proteins.
Conclusion
Fmoc-Threonine and Fmoc-2-amino-3-hydroxypentanoic acid represent two distinct classes of building blocks for peptide synthesis. While Fmoc-Threonine is a fundamental component of naturally inspired peptides, the non-canonical Fmoc-2-amino-3-hydroxypentanoic acid offers a gateway to novel peptide structures with potentially enhanced therapeutic properties. A thorough understanding of their structural differences, stereochemistry, and synthetic considerations is paramount for their effective utilization in the design and development of next-generation peptide-based drugs. This guide provides a foundational framework for researchers to harness the unique attributes of both canonical and non-canonical amino acids in their quest for innovative therapeutic solutions.
References
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed February 14, 2026. [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
PubChem. (2S,3S)-2-Amino-3-hydroxypentanoic acid. Accessed February 14, 2026. [Link]
-
Chem-Impex. Fmoc-(2S,3S)-3-amino-2-hydroxy-3-m-tolyl-propionic acid. Accessed February 14, 2026. [Link]
-
Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Accessed February 14, 2026. [Link]
-
Biocompare. Fmoc-2-amino-3-hydroxypentanoic acid from Aladdin Scientific. Accessed February 14, 2026. [Link]
-
Barlos, K., & Gatos, D. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Research, 51(3), 194-200. [Link]
-
Ligandbook. (2S,3S)-2-amino-3-hydroxy-3-methylpentanoic acid. Accessed February 14, 2026. [Link]
-
PubChem. Fmoc-Thr-OH. Accessed February 14, 2026. [Link]
-
PubChem. (2R,3R)-2-amino-3-hydroxypentanoic acid. Accessed February 14, 2026. [Link]
- Google Patents. CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc). Accessed February 14, 2026.
-
Gellman, S. H. (2012). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 16(5-6), 608-615. [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Accessed February 14, 2026. [Link]
-
Wels, B., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chemistry – A European Journal, 24(58), 15509-15516. [Link]
-
PubChem. Fmoc-2-amino-3-hydroxypentanoic acid. Accessed February 14, 2026. [Link]
-
Kuznetsova, A. A., et al. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(11), 1323-1331. [Link]
-
ResearchGate. (2025). Comparison of the amino acid and peptide composition and postprandial response of beef, hydrolyzed chicken, and whey protein nutritional preparations. Accessed February 14, 2026. [Link]
-
Gademann, K., et al. (1999). Beta-peptides: twisting and turning. Chimia (Aarau), 53(11), 547-551. [Link]
-
Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]
-
Nalinanon, S., et al. (2018). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Foods, 7(12), 199. [Link]
-
Sola, R., et al. (2018). Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. ACS Chemical Biology, 13(10), 2823-2832. [Link]
-
Wu, H., et al. (2014). Influence of Amino Acid Compositions and Peptide Profiles on Antioxidant Capacities of Two Protein Hydrolysates from Skipjack Tuna (Katsuwonus pelamis) Dark Muscle. Marine Drugs, 12(12), 6145-6163. [Link]
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. biocompare.com [biocompare.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comprehensive Technical Guide to Fmoc-2-amino-3-hydroxypentanoic Acid and Its Analogs in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Stereochemistry in Peptide Innovation
In the intricate world of peptide synthesis and drug development, the precise control of stereochemistry is paramount. The incorporation of non-natural amino acids offers a powerful tool to modulate the pharmacological properties of peptides, including their stability, conformation, and receptor affinity. Among these valuable building blocks, derivatives of 2-amino-3-hydroxypentanoic acid, particularly their N-terminally protected forms like Fmoc-L-allo-isoleucine, have garnered significant attention. This guide provides an in-depth exploration of the chemical identifiers, properties, and applications of these crucial reagents, with a focus on empowering researchers to leverage their unique characteristics in the design of novel peptide therapeutics.
The term "Fmoc-2-amino-3-hydroxypentanoic acid" can encompass several diastereomers, each with distinct spatial arrangements that can profoundly influence the final peptide's structure and function. This guide will primarily focus on the well-characterized and commercially available Fmoc-L-allo-isoleucine, a diastereomer of isoleucine, while also addressing the broader class of related compounds.
Core Chemical Identifiers: A Foundation for Precision
Accurate identification of chemical reagents is the bedrock of reproducible scientific research. The following table summarizes the key identifiers for Fmoc-L-allo-isoleucine, a prominent member of the Fmoc-2-amino-3-hydroxypentanoic acid family used in peptide synthesis.[1][][3][4]
| Identifier | Value |
| Compound Name | Fmoc-L-allo-isoleucine |
| Synonyms | Fmoc-allo-L-Ile-OH, Fmoc-(2S,3R)-2-amino-3-methylpentanoic acid |
| CAS Number | 251316-98-0[1][][3] |
| Molecular Formula | C₂₁H₂₃NO₄[1][3] |
| Molecular Weight | 353.41 g/mol [] |
| IUPAC Name | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid[] |
| PubChem ID | 100103[1] |
| InChI Key | QXVFEIPAZSXRGM-YJYMSZOUSA-N[] |
| Appearance | White powder[1][] |
It is crucial to note that other isomers exist, such as Fmoc-N-methyl-D-allo-isoleucine (CAS: 1356090-81-7)[5] and various unprotected forms of 2-amino-3-hydroxypentanoic acid with their own distinct CAS numbers.[6][7][8][9][10] Researchers should always verify the specific isomer and its corresponding identifiers before use.
The Role of Fmoc-L-allo-isoleucine in Peptide Synthesis: A Mechanistic Perspective
The utility of Fmoc-L-allo-isoleucine in solid-phase peptide synthesis (SPPS) stems from two key features: the N-terminal Fmoc protecting group and the unique stereochemistry of the allo-isoleucine side chain.
The Fmoc Protecting Group: Enabling Stepwise Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid.[11][] Its use is a cornerstone of modern SPPS for several reasons:
-
Mild Deprotection Conditions: The Fmoc group is readily cleaved by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11][13] This is in contrast to the harsher acidic conditions required for the removal of the older tert-butyloxycarbonyl (Boc) protecting group, making Fmoc chemistry compatible with a wider range of acid-sensitive functionalities and linkers.[11][14]
-
Orthogonality: The stability of the Fmoc group to acidic conditions allows for the use of acid-labile protecting groups on amino acid side chains, providing an orthogonal protection strategy essential for the synthesis of complex and modified peptides.[15]
-
Reduced Side Reactions: The mild deprotection conditions of the Fmoc strategy minimize the risk of side reactions that can occur under strongly acidic conditions, leading to higher purity of the final peptide product.[]
Significance of the allo-Isoleucine Stereochemistry
Isoleucine has two chiral centers, leading to four possible stereoisomers. L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) is the naturally occurring proteinogenic amino acid. L-allo-isoleucine ((2S,3R)-2-amino-3-methylpentanoic acid) is a non-natural diastereomer. Incorporating L-allo-isoleucine into a peptide chain can have profound effects:
-
Conformational Constraint: The altered stereochemistry of the β-carbon introduces a different spatial orientation of the side chain, which can restrict the conformational freedom of the peptide backbone. This can be exploited to stabilize specific secondary structures, such as β-turns or helical motifs.
-
Enhanced Proteolytic Stability: Proteases often exhibit high stereospecificity. The presence of a non-natural amino acid like L-allo-isoleucine can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Modulation of Biological Activity: By altering the peptide's three-dimensional structure, the incorporation of L-allo-isoleucine can fine-tune its binding affinity and selectivity for its biological target.
Experimental Protocol: Incorporation of Fmoc-L-allo-isoleucine via Fmoc-SPPS
The following is a generalized protocol for the incorporation of Fmoc-L-allo-isoleucine into a growing peptide chain on a solid support. The specific details may vary depending on the resin, coupling reagents, and automated synthesizer used.
Step 1: Resin Preparation and Swelling
-
Select a suitable solid support (resin) based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[14]
-
Place the resin in a reaction vessel and swell it in an appropriate solvent (typically DMF or dichloromethane) for at least 30-60 minutes to ensure optimal accessibility of the reactive sites.[13]
Step 2: N-terminal Fmoc Deprotection
-
Drain the swelling solvent from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for a specified period (typically 5-20 minutes) to cleave the Fmoc group from the N-terminus of the growing peptide chain.[13]
-
Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve Fmoc-L-allo-isoleucine and a suitable activating agent (e.g., HCTU, HATU) in DMF.
-
Add an organic base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution to neutralize the protonated amine and facilitate the coupling reaction.
-
Add the activated Fmoc-L-allo-isoleucine solution to the deprotected resin.
-
Allow the coupling reaction to proceed with agitation for a sufficient time (typically 30-60 minutes) to ensure complete acylation of the free amine.
-
Drain the coupling solution and wash the resin extensively with DMF to remove any unreacted reagents.
This deprotection-coupling cycle is repeated for each subsequent amino acid in the desired peptide sequence.
Visualizing the Workflow
The following diagrams illustrate the chemical structure of Fmoc-L-allo-isoleucine and the cyclical nature of the Fmoc-SPPS workflow.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).
Conclusion: A Versatile Tool for Peptide Engineering
Fmoc-L-allo-isoleucine and its related isomers are indispensable tools for the modern peptide chemist. A thorough understanding of their chemical identifiers, the mechanistic basis of their application in Fmoc-SPPS, and meticulous adherence to established protocols are essential for their successful implementation. By leveraging the unique structural and conformational properties imparted by these non-natural amino acids, researchers can continue to push the boundaries of peptide design, leading to the development of novel therapeutics with enhanced efficacy, stability, and specificity.
References
-
Aapptec Peptides. Fmoc-allo-Ile-OH [251316-98-0]. [Link]
-
Oakwood Chemical. Fmoc-N-methyl-D-allo-isoleucine, min 98%. [Link]
-
PubChem. Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid. [Link]
-
Biocompare. Fmoc-2-amino-3-hydroxypentanoic acid from Aladdin Scientific. [Link]
-
Next Peptide. 2280-42-4 | 2-Amino-3-hydroxypentanoic acid. [Link]
-
Next Peptide. 10148-67-1 | (2S,3R)-2-aMino-3-hydroxypentanoic acid. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
PubChem. (2S,3S)-2-Amino-3-hydroxypentanoic acid. [Link]
-
PubChem. (2R,3R)-2-amino-3-hydroxypentanoic acid. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
CSBio. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
-
Subirós-Funosas, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-L-allo-isoleucine | 251316-98-0 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2280-42-4 | 2-Amino-3-hydroxypentanoic acid | Next Peptide [nextpeptide.com]
- 7. 10148-67-1 | (2S,3R)-2-aMino-3-hydroxypentanoic acid | Next Peptide [nextpeptide.com]
- 8. Page loading... [guidechem.com]
- 9. (2S,3S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 10678287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2R,3R)-2-amino-3-hydroxypentanoic acid | C5H11NO3 | CID 642222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Methodological & Application
Protecting group strategies for the hydroxyl side chain of 2-amino-3-hydroxypentanoic acid
Application Note: Protecting Group Strategies for 2-Amino-3-Hydroxypentanoic Acid ( -Hydroxynorvaline)
Executive Summary & Strategic Context
The molecule 2-amino-3-hydroxypentanoic acid (also known as
Effective protection of the secondary
-
-Elimination: The formation of
-unsaturated dehydroamino acids under basic conditions (e.g., piperidine during Fmoc removal). -
O-Acylation: Unwanted branching during peptide coupling.
-
Racemization: Loss of stereochemical integrity at the
-carbon via oxazoline intermediates.
This guide details two primary strategies aligned with the standard solid-phase peptide synthesis (SPPS) methodologies: the tert-Butyl (tBu) Ether strategy for Fmoc chemistry and the Benzyl (Bzl) Ether strategy for Boc chemistry (or specialized Fmoc applications).
Strategy A: The Fmoc/tBu Standard (Isobutylene Route)
Applicability: Standard Fmoc-SPPS.[1] Rationale: The tert-butyl ether is acid-labile (TFA removal) but stable to the basic conditions of Fmoc deprotection (piperidine). It provides significant steric shielding, reducing the risk of H-bond induced aggregation during synthesis.
Mechanism of Action
Direct etherification of the free amino acid is difficult due to zwitterionic character. The protocol utilizes a transient C-terminal ester protection followed by acid-catalyzed addition of isobutylene.
Detailed Protocol
Phase 1: Methyl Ester Formation
-
Reagents: 2-amino-3-hydroxypentanoic acid (1.0 eq), Thionyl Chloride (
, 2.5 eq), Methanol (Solvent). -
Procedure: Suspend the amino acid in dry methanol at
. Add dropwise (exothermic). -
Reaction: Reflux for 12 hours.
-
Workup: Concentrate in vacuo to yield the methyl ester hydrochloride salt.
Phase 2: Etherification (The Critical Step)
Note: This step requires a pressure vessel or careful handling of gaseous reagents.
-
Reagents: Amino acid methyl ester HCl (1.0 eq), Isobutylene (gas, excess), Concentrated
(catalytic, 0.1 eq), Dichloromethane (DCM). -
Procedure:
-
Dissolve the ester in DCM in a pressure-rated vessel.
-
Cool to
and condense isobutylene (approx. 10 eq) into the vessel. -
Add catalytic
. -
Seal the vessel and allow it to warm to room temperature. Stir for 24–48 hours.
-
-
Validation: Monitor by TLC (stain with ninhydrin). The product will be less polar than the starting material.
-
Workup: Cool to
, open carefully, neutralize with (aq), extract with DCM, and concentrate.
Phase 3: Saponification & Fmoc Protection
-
Hydrolysis: Treat the O-tBu methyl ester with 2M LiOH in THF/Water (1:1) at
for 2 hours.[2] Do not heat to avoidngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -elimination. Neutralize to pH 7. -
Fmoc-Installation: Add
(2.0 eq) followed by Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 eq). -
Purification: Acidify to pH 3 (using dilute
, not HCl to preserve the tBu group), extract into Ethyl Acetate, and crystallize/precipitate.
Strategy B: The Copper(II) Complex Strategy (Benzyl Ether)
Applicability: Boc-SPPS, or Fmoc synthesis requiring permanent side-chain protection (e.g., for post-synthesis modification).
Rationale: The copper complex temporarily masks both the
Detailed Protocol
Phase 1: Copper Complex Formation
-
Reagents: 2-amino-3-hydroxypentanoic acid (10 mmol), Copper(II) Acetate or Basic Copper Carbonate (5.5 mmol), Water.
-
Procedure:
-
Dissolve amino acid in water.
-
Add Copper salt and reflux for 30–60 minutes. The solution will turn deep blue/purple.
-
Cool and filter. The bis(amino acidato)copper(II) complex may precipitate or can be used in solution.
-
Phase 2: Benzylation
-
Reagents: Cu-Complex (from above), Benzyl Bromide (BnBr), KOH or NaOH, DMF/Water.
-
Procedure:
-
Dissolve/suspend the Cu-complex in DMF/Water (10:1).
-
Cool to
. Add base (KOH) and Benzyl Bromide dropwise. -
Stir vigorously at room temperature for 4–6 hours.
-
Note: The coordination to Copper increases the acidity of the
-hydroxyl proton, facilitating ether formation without racemizing the -center.
-
Phase 3: Decomplexation
-
Reagents: EDTA (disodium salt) or Hydrogen Sulfide (
- use caution), Acetone/Water. -
Procedure (EDTA Method - Preferred):
-
Treat the reaction mixture with an aqueous solution of EDTA (2 eq relative to Cu).
-
Heat mildly (
) for 1 hour. The blue color will shift as Cu is sequestered. -
Filter the precipitate (the free O-Bzl amino acid) or extract from the aqueous phase.
-
Alternative: Use Chelex 100 resin to scavenge copper.
-
Comparative Analysis & Data
| Feature | tert-Butyl (tBu) | Benzyl (Bzl) |
| SPPS Compatibility | Fmoc (Standard) | Boc (Standard) |
| Deprotection Condition | 95% TFA (Acid) | HF or TFMSA (Strong Acid) |
| Stability | Labile to strong acid; Stable to base.[4] | Stable to TFA; Stable to base. |
| Synthesis Difficulty | High (Requires high pressure/gas). | Moderate (Cu-complex is elegant/simple). |
| Risk of | Low (tBu is bulky and non-leaving). | Low (Ether linkage is stable). |
| Atom Economy | Low (requires ester/saponification steps). | High (Direct side-chain modification). |
Critical Mechanism: The Risk of -Elimination
Researchers must understand why protection is non-negotiable. In the presence of bases (like 20% piperidine used in Fmoc removal), unprotected
Mechanism:
-
Base abstracts the
-proton. -
Electron density shifts to form a double bond (
). -
The hydroxyl group leaves as
(poor leaving group, but driven by conjugation). -
Result: Formation of a dehydro-amino acid, which destroys chirality and creates a reactive Michael acceptor.
See Diagram 1 below for the visual pathway.
Visualizations
Diagram 1: Protection Strategy Decision Matrix
This flowchart guides the researcher in selecting the appropriate protecting group based on their synthesis mode and stability requirements.
Caption: Decision matrix for selecting O-tBu vs O-Bzl protection based on SPPS strategy and orthogonality requirements.
Diagram 2: The Copper Complex Workflow (O-Benzyl)
This diagram illustrates the atom-economical Copper(II) chelation method.
Caption: Workflow for Copper(II) mediated selective O-benzylation of the
References
-
BenchChem. (2025).[1][5][6] A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. Retrieved from
-
Isidro-Llobet, A., et al. (2009).[7] Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from
-
Tokairin, Y., et al. (2021). Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH. Tetrahedron Letters. Retrieved from
-
Google Patents. (2019). CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method.[8] Retrieved from
-
Ichikawa, T., et al. (1970).[9] Synthetic studies of amino acids by the use of the copper complex. Journal of the American Chemical Society.[7][9][10] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method - Google Patents [patents.google.com]
- 9. Synthetic studies of amino acids by the use of the copper complex. I. Syntheses of beta-hydroxy DL-amino acids by the use of the complex of copper(II) and pyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0377526B1 - Use of copper complexes of alpha-amino acids that contain terminal amino groups as nutritional supplements - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of Fmoc-2-amino-3-hydroxypentanoic Acid into Cyclic Peptides
Introduction: The Strategic Value of β-Hydroxy Amino Acids in Cyclic Peptide Drug Discovery
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, improved target affinity, and increased cell permeability. The incorporation of non-proteinogenic amino acids is a key strategy in the design of novel cyclic peptides with tailored pharmacological profiles.[1][2][3] Among these, β-hydroxy amino acids, such as 2-amino-3-hydroxypentanoic acid, offer unique structural and functional advantages. The hydroxyl group can participate in hydrogen bonding, altering the peptide's conformation and target interactions, and also serves as a potential site for further chemical modification.
This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-2-amino-3-hydroxypentanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS) and subsequent cyclization. We will delve into the critical considerations for handling this unique building block, from the initial coupling reactions to the final cyclization and purification steps, with a focus on mitigating potential side reactions and optimizing yields.
Understanding the Building Block: Fmoc-2-amino-3-hydroxypentanoic Acid
Fmoc-2-amino-3-hydroxypentanoic acid is a derivative of the non-proteinogenic amino acid 2-amino-3-hydroxypentanoic acid, also known as β-hydroxynorvaline. It possesses two stereocenters, leading to four possible stereoisomers. The specific stereochemistry of the building block is crucial for the final conformation and biological activity of the peptide. For the purpose of this guide, we will refer to the commercially available isomers.
Table 1: Physicochemical Properties of a Representative Fmoc-2-amino-3-hydroxypentanoic acid Isomer
| Property | Value |
| Molecular Formula | C20H21NO5[4] |
| Molecular Weight | 355.39 g/mol [4] |
| Appearance | White to off-white powder |
| α-Amino Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Side-Chain Functionality | Secondary hydroxyl group |
The key feature of this amino acid is the hydroxyl group on the β-carbon. While this group can be beneficial for the final peptide's properties, it also introduces specific challenges during synthesis that must be carefully managed.[5]
Part 1: Solid-Phase Synthesis of the Linear Peptide
The synthesis of the linear peptide precursor is performed using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[6][7][8] However, special attention must be paid to the coupling step of Fmoc-2-amino-3-hydroxypentanoic acid and the choice of protecting groups for other residues in the sequence.
Critical Consideration: Side-Chain Protection of the Hydroxyl Group
The secondary hydroxyl group of 2-amino-3-hydroxypentanoic acid is nucleophilic and can lead to side reactions, such as O-acylation, during the coupling of subsequent amino acids. Therefore, it is highly recommended to protect this hydroxyl group. The tert-butyl (tBu) group is a suitable choice as it is stable to the basic conditions used for Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.
Workflow for Linear Peptide Synthesis
Caption: General workflow for solid-phase synthesis of the linear peptide.
Detailed Protocol: Coupling of Fmoc-2-amino-3-hydroxypentanoic acid(OtBu)-OH
This protocol assumes a synthesis scale of 0.1 mmol on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide).
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-2-amino-3-hydroxypentanoic acid(OtBu)-OH (3 equivalents)
-
Coupling reagent: HBTU (2.9 equivalents) or HATU (2.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvent: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[7]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.
-
Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-2-amino-3-hydroxypentanoic acid(OtBu)-OH and HBTU/HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to the potential for steric hindrance from the protected hydroxyl group, a longer coupling time may be necessary.
-
Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. This step is particularly important for long or difficult sequences to prevent the formation of deletion peptides.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Table 2: Recommended Reagent Quantities for Coupling (0.1 mmol scale)
| Reagent | Equivalents | Amount |
| Fmoc-2-amino-3-hydroxypentanoic acid(OtBu)-OH | 3 | 0.3 mmol |
| HBTU/HATU | 2.9 | 0.29 mmol |
| DIPEA | 6 | 0.6 mmol |
Part 2: Cyclization of the Peptide
The strategy for cyclization depends on the desired final structure of the peptide. The most common methods are head-to-tail cyclization, side-chain to side-chain cyclization, and head-to-side-chain cyclization. The presence of the hydroxyl group on the 2-amino-3-hydroxypentanoic acid residue does not typically interfere with standard cyclization procedures, provided it is appropriately protected during the synthesis of the linear precursor.
Head-to-Tail Cyclization
This is the most common form of cyclization, forming a peptide bond between the N-terminal amine and the C-terminal carboxylic acid.
Workflow for Head-to-Tail Cyclization
Caption: Workflow for head-to-tail cyclization.
Detailed Protocol: Head-to-Tail Cyclization in Solution
-
Synthesis of the Linear Precursor: Synthesize the linear peptide on a resin that allows for cleavage with the side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin).
-
Cleavage from Resin: Cleave the protected linear peptide from the resin using a mild acid solution (e.g., 1-5% TFA in DCM).
-
Purification: Purify the protected linear peptide by reverse-phase HPLC.
-
Cyclization:
-
Dissolve the purified linear peptide in a large volume of DMF or a mixture of DMF/DCM to achieve a high dilution (typically 0.1-1 mM). This is crucial to minimize intermolecular reactions and favor intramolecular cyclization.
-
Add a coupling reagent (e.g., HATU or PyBOP) and a base (e.g., DIPEA or collidine).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS until the linear peptide is consumed.
-
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Global Deprotection: Treat the crude cyclic peptide with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) to remove all side-chain protecting groups.[6][7]
-
Purification: Purify the final cyclic peptide by reverse-phase HPLC.
Side-Chain to Side-Chain Cyclization
This strategy involves forming a linkage between the side chains of two amino acids within the peptide sequence. This can be achieved through various chemistries, such as lactam bridge formation between the side chains of aspartic/glutamic acid and lysine/ornithine. The 2-amino-3-hydroxypentanoic acid residue is typically not directly involved in the cyclization linkage but its hydroxyl group must remain protected during this process.
Potential Challenges and Troubleshooting
-
Incomplete Coupling: The steric bulk of the protected 2-amino-3-hydroxypentanoic acid may lead to incomplete coupling.
-
Solution: Use a more powerful coupling reagent like HATU, increase the coupling time, or perform a double coupling.[9]
-
-
Dehydration of the β-hydroxyl group: Under strongly acidic or basic conditions, there is a risk of dehydration of the β-hydroxyl group, leading to the formation of an α,β-unsaturated amino acid.
-
Solution: Use a tert-butyl protecting group for the hydroxyl side chain and avoid prolonged exposure to strong acids or bases.
-
-
Epimerization: The α-carbon of the amino acid is susceptible to epimerization, particularly during the activation step.
-
Solution: Use coupling reagents that are known to suppress racemization, such as HATU, and avoid excessive amounts of base.
-
-
Aspartimide Formation: If the sequence contains aspartic acid, there is a risk of aspartimide formation, especially during Fmoc deprotection with piperidine.[10]
-
Solution: Use a protecting group for the aspartic acid side chain that is less prone to this side reaction (e.g., Ompe or Mmt) or use a milder base for Fmoc deprotection.
-
Conclusion
The incorporation of Fmoc-2-amino-3-hydroxypentanoic acid into cyclic peptides is a valuable strategy for the design of novel therapeutics with enhanced properties. While the presence of the β-hydroxyl group introduces specific challenges during synthesis, these can be effectively managed through careful selection of protecting groups, optimization of coupling conditions, and the use of appropriate cyclization strategies. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize and explore the potential of cyclic peptides containing this unique and valuable building block.
References
- A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis - Benchchem. (n.d.).
- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
- Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- Fmoc-2-amino-3-hydroxypentanoic acid from Aladdin Scientific | Biocompare.com. (n.d.).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
- How to sequence different types of cyclic peptides - Protein Metrics Support. (2024, September 5).
- Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase - PMC. (n.d.).
- Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014, February 18).
- Overview of Custom Peptide Synthesis. (n.d.).
- The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing). (2004, August 13).
- Computational Modelling of Peptides Containing Non-Standard Amino Acids - BYU ScholarsArchive. (n.d.).
- Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview - YouTube. (2022, August 30).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-peptides.com [creative-peptides.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Automated Synthesis of Fmoc-2-amino-3-hydroxypentanoic Acid Residues
Abstract
The incorporation of Fmoc-2-amino-3-hydroxypentanoic acid (also known as 3-Hydroxynorvaline or Hnv ) into peptide sequences presents a unique set of synthetic challenges due to its
This Application Note provides a definitive protocol for the automated synthesis of Hnv-containing peptides. It distinguishes between the use of side-chain protected (Fmoc-Hnv(tBu)-OH ) and unprotected (Fmoc-Hnv-OH ) building blocks, offering optimized machine settings to maximize purity and yield.
Chemical Profile & Challenges[1][2]
Understanding the physicochemical properties of the residue is the first step toward successful synthesis.
| Feature | Description | Synthetic Impact |
| Structure | High steric bulk near the | |
| Stereochemistry | Two chiral centers ( | High risk of epimerization during activation. |
| Reactivity | Secondary hydroxyl group.[1] | Prone to O-acylation (esterification) if unprotected. |
| Stability | Susceptible to |
The Critical Decision: Protection Strategy
The success of the synthesis largely depends on the building block chosen.
-
Scenario A (Recommended): Fmoc-Hnv(tBu)-OH . The tert-butyl ether protects the hydroxyl group, preventing side reactions.[3] The main challenge is steric hindrance.
-
Scenario B (Difficult): Fmoc-Hnv-OH . The free hydroxyl group is a nucleophile. If standard basic coupling conditions (e.g., HATU/DIEA) are used, the activated amino acid will esterify onto the side chain of the Hnv residue, causing chain branching or termination.
Decision Logic & Workflow
The following flowchart illustrates the decision-making process for selecting the correct protocol based on your available reagents.
Figure 1: Strategic decision tree for selecting the appropriate coupling protocol.
Protocol A: Protected Side Chain (Fmoc-Hnv(tBu)-OH)
Applicability: Standard automated synthesizers (CEM Liberty Blue, Biotage Initiator+, etc.). Core Strategy: Overcome steric hindrance using heat and aggressive coupling.
Reagent Preparation
-
Activator: 1.0 M DIC (Diisopropylcarbodiimide) in DMF.
-
Base/Additive: 1.0 M Oxyma Pure in DMF.
-
Why: Oxyma/DIC is superior to HBTU/DIEA for preventing racemization in cysteine and
-branched residues [1].
-
-
Deprotection: 20% Piperidine in DMF + 0.1 M Oxyma Pure .
-
Why: The addition of Oxyma suppresses aspartimide formation and racemization of sensitive residues during the deprotection step [2].
-
Automated Cycle Settings
| Step | Operation | Reagent | Temp (°C) | Time (min) | Power (W)* | Note |
| 1 | Deprotection | 20% Pip/Oxyma | 75 | 3:00 | 30-60 | Standard removal. |
| 2 | Wash | DMF | RT | 4 x 30s | 0 | Thorough washing essential. |
| 3 | Coupling 1 | AA/DIC/Oxyma (5 eq) | 75 | 5:00 | 30 | High energy to drive steric coupling. |
| 4 | Coupling 2 | AA/DIC/Oxyma (5 eq) | 75 | 5:00 | 30 | Mandatory for Hnv. |
| 5 | Wash | DMF | RT | 4 x 30s | 0 | - |
*Power settings are approximate for CEM Liberty Blue; adjust for specific hardware.
Protocol B: Unprotected Side Chain (Fmoc-Hnv-OH)
Applicability: Automated synthesizers with "room temperature" capability or semi-automated workflows. Core Strategy: Prevent O-acylation by eliminating tertiary bases (DIEA/NMM) and avoiding high heat.
The O-Acylation Mechanism
When a free hydroxyl group is present, the addition of a base like DIEA (common in HBTU/HATU couplings) increases the nucleophilicity of the hydroxyl oxygen. This leads to the incoming amino acid coupling to the side chain (ester bond) rather than the N-terminus (amide bond).
Modified Cycle Settings
-
Coupling Reagents: DIC / Oxyma Pure (1:1 ratio).
-
Strict Prohibition: Do NOT use HBTU, HATU, HCTU, or PyBOP, as these require DIEA/NMM.
-
-
Temperature: Room Temperature (25°C). Do not use Microwave.
-
Why: Heat promotes the esterification side reaction.
-
| Step | Operation | Reagent | Temp | Time | Note |
| 1 | Deprotection | 20% Pip/DMF | RT | 2 x 5 min | Standard. |
| 2 | Wash | DMF | RT | 5 x 1 min | - |
| 3 | Coupling 1 | AA/DIC/Oxyma (4 eq) | 25°C | 60 min | Slow, neutral pH coupling. |
| 4 | Coupling 2 | AA/DIC/Oxyma (4 eq) | 25°C | 60 min | Ensure completion. |
| 5 | Capping | Ac2O / Pyridine | RT | 10 min | Cap unreacted amines. |
Post-Synthesis Quality Control
Cleavage Cocktail
For both protocols, use a standard cleavage cocktail compatible with Methionine/Cysteine if present.
-
Cocktail: TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%).
-
Time: 2-3 hours at Room Temperature.
Analytical Validation
-
HPLC: Look for a "doublet" peak. If you see two peaks with the same mass very close together, racemization occurred.
-
Mass Spec:
-
Target Mass:
. -
Target + Amino Acid Mass: Indicates O-acylation (Protocol B failure) or incomplete deprotection.
-
Target - 18 Da: Indicates
-elimination (dehydration to a double bond), usually caused by excessive heating or harsh base treatment.
-
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link
-
CEM Corporation. CarboMAX™ - Enhanced Coupling at Elevated Temperatures. Application Note. Link
-
Iris Biotech. Guidelines for the Synthesis of Difficult Peptides. Knowledge Base. Link
-
Biotage. Peptide Synthesis User Guide: Handling Beta-Branched Amino Acids. Link
Diagram: Mechanism of Side Reactions (Graphviz)
Figure 2: Chemical pathways showing risks of using improper reagents with unprotected Hnv.
Sources
Application Note: Synthesis of Depsipeptides Incorporating Fmoc-2-Amino-3-Hydroxypentanoic Acid (Fmoc-Hnv-OH)
Abstract
Depsipeptides, characterized by the substitution of an amide bond with an ester linkage, exhibit unique pharmacokinetic profiles, including enhanced proteolytic stability and membrane permeability. This guide details the solid-phase synthesis (SPPS) of depsipeptides utilizing Fmoc-2-amino-3-hydroxypentanoic acid (Fmoc-Hydroxynorvaline, Fmoc-Hnv-OH). This non-canonical amino acid serves as a critical "switch" point, providing the secondary hydroxyl group necessary for backbone esterification. This protocol addresses the primary challenges: efficient on-resin esterification, suppression of racemization, and prevention of diketopiperazine (DKP) formation during Fmoc deprotection.
Strategic Planning & Chemical Logic
The Building Block: Fmoc-Hnv-OH
Fmoc-2-amino-3-hydroxypentanoic acid is a structural analogue of Threonine/Allothreonine but possesses an ethyl side chain. Its secondary hydroxyl group is sterically hindered, making quantitative acylation (ester bond formation) more challenging than standard amide coupling.
-
Role: Acts as the nucleophile for the ester linkage.
-
Stereochemistry: The biological activity often depends on the specific stereoisomer (2S,3R or 2S,3S). Ensure the starting material matches the target design.
The Critical Step: On-Resin Esterification
Unlike amide bond formation, esterification on a solid support requires activation of the incoming carboxylic acid in the presence of a catalyst to overcome the poor nucleophilicity of the resin-bound hydroxyl group.
-
Reagent Choice: The DIC/DMAP (Diisopropylcarbodiimide / 4-Dimethylaminopyridine) method is the industry standard for this transformation.
-
Risk: High concentrations of DMAP can lead to racemization of the incoming Fmoc-amino acid (via the formation of an oxazolone intermediate).
-
Mitigation: Use DMAP in catalytic amounts (0.1 eq) with stoichiometric DIC, or employ "Steglich-type" conditions optimized for SPPS.
Diketopiperazine (DKP) Formation
A major failure mode occurs after the ester bond is formed. Upon removing the Fmoc group from the amino acid attached to the hydroxyl group (the residue N-terminal to the ester), the free amine can attack the ester carbonyl, cleaving the peptide from the resin as a cyclic DKP.
-
Prevention Strategy:
-
Resin Choice: Use sterically hindered resins (e.g., 2-Chlorotrityl chloride) if the ester is near the C-terminus.
-
Short Deprotection: Use shorter, milder deprotection cycles (e.g., 20% Piperidine, 2 x 3 min) immediately followed by rapid coupling of the next amino acid.
-
Detailed Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Resin: Rink Amide (0.3–0.6 mmol/g) or 2-Chlorotrityl Chloride (for C-terminal acids).
-
Building Block: Fmoc-2-amino-3-hydroxypentanoic acid (Fmoc-Hnv-OH).
-
Reagents: DIC, DMAP, HOBt/Oxyma, Piperidine, DMF, DCM, TFA.[1]
Phase 1: Incorporation of Fmoc-Hnv-OH (Amide Coupling)
This step couples the Hnv residue to the growing peptide chain via its amine.
-
Swelling: Swell resin in DCM (30 min) then wash with DMF.[2]
-
Activation: Dissolve Fmoc-Hnv-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq). Pre-activate for 2 minutes.
-
Note: Do not use HBTU/HATU with base (DIEA) if avoiding racemization is critical, though for the amide linkage, standard coupling is usually safe.
-
-
Coupling: Add mixture to resin. Agitate for 60–90 minutes at room temperature.
-
Monitoring: Perform Kaiser Test. If incomplete, re-couple using HATU/DIEA (3 eq).
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF if necessary.
-
Deprotection: Removal of Fmoc from Hnv is NOT performed yet if you are esterifying the side chain (branched). However, for backbone depsipeptides, the Hnv is now resin-bound. To continue the backbone, we must deprotect the Fmoc of Hnv only if the next residue is attached to the amine of Hnv.
-
Correction for Depsipeptides: In a backbone depsipeptide, the next residue is attached to the Hydroxyl of Hnv. Therefore, the Fmoc on the Hnv amine must remain ON (or be orthogonally protected) to prevent self-reaction, or more commonly, the Hnv is the acceptor of the ester.
-
Standard Path: The Hnv amine is protected (Fmoc).[3][1][4] The Hnv Hydroxyl is free. We couple the next AA to the Hydroxyl.
-
Phase 2: On-Resin Esterification (The "Depsi" Linkage)
This step couples the Next Amino Acid (Fmoc-AA-OH) to the hydroxyl group of the resin-bound Hnv.
-
Preparation: Ensure the resin-bound Hnv has a free hydroxyl group and a protected amine (Fmoc). Wash resin 5x with dry DCM (moisture inhibits esterification).
-
Reagent Setup (DIC/DMAP Method):
-
Reaction:
-
Incubation: Agitate for 2 hours at room temperature.
-
Optimization: For sterically hindered residues (e.g., Val, Ile), perform a "double couple": Drain, wash with DCM, and repeat the coupling for another 2 hours.
-
-
Washing: Wash thoroughly with DMF (5x) to remove residual DMAP (residual base can cause Fmoc cleavage).
Phase 3: Elongation and DKP Prevention
The most dangerous step: Removing Fmoc from the newly ester-linked residue.
-
Deprotection (Modified):
-
Rapid Coupling:
-
Immediately wash resin (3x DMF, 3x DCM) and add the next activated amino acid (Fmoc-AA-OH + HATU + DIEA).
-
Do not let the resin sit in the deprotected state.
-
-
Continue Synthesis: Proceed with standard SPPS for the remainder of the peptide.
Phase 4: Cleavage[6]
-
Cocktail: TFA/TIPS/Water (95:2.5:2.5). Avoid nucleophilic scavengers (like thiols) if not necessary, though usually safe.
-
Time: 2–3 hours.
-
Precipitation: Cold diethyl ether.
Data Summary & Troubleshooting
Table 1: Coupling Reagent Comparison for Ester Bond Formation
| Reagent System | Efficiency (Hydroxyl) | Racemization Risk | Recommended Use |
| DIC / DMAP (0.1 eq) | High | Moderate | Standard Protocol. Best balance of yield/purity. |
| DIC / DMAP (1.0 eq) | Very High | High | Only for extremely hindered, non-chiral acids (e.g., Gly, Aib). |
| HATU / DIEA | Low | Low | Not recommended for esterification (forms guanidinium adducts). |
| Sym. Anhydride | Moderate | Low | Good for highly racemization-prone residues (e.g., Cys, His). |
Troubleshooting Guide
-
Problem: Incomplete Esterification.
-
Diagnosis: HPLC shows deletion sequence (missing the ester-linked residue).
-
Fix: Use MSNT/MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole) in DCM. This is a highly potent esterification system for difficult hydroxyls.
-
-
Problem: Epimerization (Doublet peaks in HPLC).
-
Diagnosis: Racemization of the amino acid coupled to the hydroxyl.
-
Fix: Reduce DMAP to 0.01 eq or switch to Cu(OAc)2/HOBt catalyzed esterification (less common but milder).
-
Visualization of Workflow
Figure 1: Workflow for incorporating Fmoc-Hnv-OH and forming the subsequent ester linkage, highlighting the critical control point for preventing Diketopiperazine (DKP) formation.
References
-
Coin, I., Dottorini, T., & Oto, A. (2010). The depsipeptide method for solid-phase synthesis of difficult peptides. Journal of Peptide Science. Link
-
Lühmann, T., & Diederichsen, U. (2008). Efficient Solid-Phase Synthesis of Depsipeptides. The Journal of Organic Chemistry. Link
-
Kates, S. A., & Albericio, F. (Eds.).[7][8] (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Referencing Steglich Esterification protocols).
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Link
-
Merck Millipore. Application Note: Derivatives for enhancing peptide synthesis (Isoacyl dipeptides). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. creative-peptides.com [creative-peptides.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Optimized Cleavage Strategies for Peptides Containing 2-amino-3-hydroxypentanoic acid
Introduction: The Challenge of Non-Canonical Hydroxy Amino Acids
The incorporation of non-canonical amino acids, such as 2-amino-3-hydroxypentanoic acid, into peptide sequences is a critical strategy in modern drug discovery and chemical biology. This threonine isomer, with its secondary hydroxyl group, can impart unique conformational properties and metabolic stability. However, its presence introduces specific challenges during the final and most critical stage of Fmoc-based solid-phase peptide synthesis (SPPS): the simultaneous cleavage of the peptide from the resin and the removal of side-chain protecting groups.
This final deprotection is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] During this process, the acid-labile protecting group on the hydroxyl moiety of 2-amino-3-hydroxypentanoic acid—typically a tert-butyl (tBu) ether—is removed. This generates highly reactive tert-butyl cations.[2][3] These electrophilic species can indiscriminately alkylate nucleophilic residues within the peptide sequence, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to a heterogeneous mixture of impurities that are difficult to separate from the target peptide.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, selection, and application of optimized cleavage cocktails specifically tailored for peptides containing 2-amino-3-hydroxypentanoic acid. We will delve into the underlying chemistry of cleavage-induced side reactions and provide detailed, field-proven protocols to ensure the highest possible yield and purity of the final product.
The Chemistry of Cleavage: Mechanism and Mitigation
The Mechanism of Acidolysis and Cation Formation
In the Fmoc/tBu strategy, the final cleavage step utilizes a high concentration of TFA (typically >90%) to break the acid-labile bond anchoring the peptide to the solid support and to remove the tert-butyl-based side-chain protecting groups.[1][2][4] The deprotection of the tBu ether from the 2-amino-3-hydroxypentanoic acid side chain proceeds via an SN1 mechanism, generating a stable tert-butyl carbocation, as illustrated below.
Figure 1: Mechanism of tBu deprotection from a hydroxyl side chain.
This liberated tert-butyl cation is a potent electrophile. Without intervention, it will react with any available nucleophile. While the deprotected hydroxyl group itself is a poor nucleophile, other residues are highly susceptible to alkylation, compromising the integrity of the final peptide.
The Critical Role of Scavengers
To prevent these deleterious side reactions, the TFA is formulated into a "cleavage cocktail" containing one or more scavenger molecules.[1][2] Scavengers are nucleophilic agents added in excess to quantitatively trap, or "scavenge," the reactive carbocations before they can modify the peptide.[5] The choice of scavengers is paramount and must be tailored to the specific amino acid composition of the peptide.[2]
Selecting the Optimal Cleavage Cocktail
The presence of tBu-protected 2-amino-3-hydroxypentanoic acid necessitates the use of a scavenger capable of trapping tert-butyl cations. However, the selection process must account for all other sensitive residues in the sequence.
Scavenger Compendium
The table below summarizes the most common scavengers used in TFA cleavage cocktails, their primary targets, and typical concentrations.
| Scavenger | Chemical Structure | Target Species & Function | Typical Conc. (% v/v) |
| Water (H₂O) | H-O-H | Traps tert-butyl cations.[3] Essential for peptides with tBu-protected Ser, Thr, Tyr, Asp, Glu, and 2-amino-3-hydroxypentanoic acid. | 2.5 - 5.0 |
| Triisopropylsilane (TIS) | ((CH₃)₂CH)₃SiH | Highly effective at scavenging trityl (Trt) and Pbf cations.[1][6] Also acts as a reducing agent, preventing oxidation of Met and Trp. | 1.0 - 5.0 |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | A potent thiol scavenger that protects Trp from alkylation and reduces Met sulfoxide.[1][7] Very effective but has a strong, unpleasant odor. | 2.5 |
| Thioanisole | C₆H₅SCH₃ | Protects Trp and assists in the removal of Arg(Pbf/Pmc) protecting groups.[7] | 5.0 |
| Phenol | C₆H₅OH | Protects Tyr and Trp side chains from oxidation and alkylation.[1][7] | 5.0 |
| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ | A solid, less odorous reducing agent alternative to EDT for protecting Cys and Met.[3][8] | 2.5 - 5.0 (w/v) |
Decision-Making Workflow for Cocktail Selection
The following workflow provides a logical pathway for selecting an appropriate cleavage cocktail based on the peptide's composition.
Figure 2: Decision workflow for cleavage cocktail selection.
Recommended Cleavage Protocols
Safety Precaution: All procedures involving Trifluoroacetic Acid (TFA) must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. TFA is highly corrosive and can cause severe burns.[5]
Protocol 1: Standard Cocktail for Peptides without Highly Sensitive Residues
This protocol is recommended for peptides containing 2-amino-3-hydroxypentanoic acid(tBu) but lacking Trp, Met, or Cys. The combination of water and TIS is sufficient to scavenge tert-butyl and other common cations.[9]
Cocktail Composition (Reagent B, modified):
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Deionized Water (H₂O)
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel (e.g., a 10 mL fritted syringe).
-
Swelling: Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to swell the support and remove residual DMF. Allow the resin to air dry briefly.
-
Cocktail Preparation: In the fume hood, carefully prepare 10 mL of the cleavage cocktail by combining 9.5 mL of TFA, 0.25 mL of H₂O, and 0.25 mL of TIS. Note: Prepare this solution fresh immediately before use.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Cap the vessel and gently agitate at room temperature for 2-3 hours.
-
Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean 50 mL polypropylene centrifuge tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Precipitation: In a separate 50 mL tube, place ~40 mL of ice-cold diethyl ether. Slowly add the TFA filtrate dropwise into the cold ether while gently swirling. A white precipitate of the peptide should form.
-
Isolation: Securely cap the tube and centrifuge at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Washing: Carefully decant the ether. Resuspend the peptide pellet in ~30 mL of fresh cold ether to wash away residual scavengers. Repeat the centrifugation and decanting process two more times.
-
Drying: After the final wash and decanting, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.
Protocol 2: Comprehensive Cocktail for Peptides with Highly Sensitive Residues
This protocol utilizes the robust "Reagent K" and is the gold standard for complex peptides containing 2-amino-3-hydroxypentanoic acid alongside sensitive residues like Trp, Met, Cys, and Arg(Pbf).[4][7][10]
Cocktail Composition (Reagent K):
-
82.5% Trifluoroacetic Acid (TFA)
-
5% Phenol
-
5% Deionized Water (H₂O)
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
Procedure:
-
Resin Preparation: Follow steps 1 and 2 from Protocol 1.
-
Cocktail Preparation: In the fume hood, carefully prepare 10 mL of Reagent K. Note: Phenol is often a solid at room temperature; it can be gently warmed to melt before measuring. The order of addition should be TFA first, followed by the liquid scavengers, and finally the phenol.
-
Cleavage Reaction: Add the freshly prepared Reagent K to the resin. Cap the vessel and gently agitate at room temperature for 2-4 hours. Peptides with multiple Arg(Pbf) residues may require the longer reaction time for complete deprotection.[10]
-
Peptide Collection and Precipitation: Follow steps 5 through 10 from Protocol 1 to collect, precipitate, wash, and dry the crude peptide. The comprehensive scavenger mixture in Reagent K effectively protects against a wide array of potential side reactions.[7]
Summary of Recommended Cocktails
| Cocktail Name | Composition (% v/v) | Primary Application |
| Standard (TFA/H₂O/TIS) | TFA (95), H₂O (2.5), TIS (2.5) | For peptides with 2-amino-3-hydroxypentanoic acid(tBu) and other standard tBu-protected residues. Not for peptides containing Trp, Met, or Cys. |
| Reagent K | TFA (82.5), Phenol (5), H₂O (5), Thioanisole (5), EDT (2.5) | "Universal" cocktail for complex peptides containing 2-amino-3-hydroxypentanoic acid plus any combination of Trp, Met, Cys, Tyr, and Arg.[7][10] |
Conclusion
The successful synthesis of peptides incorporating 2-amino-3-hydroxypentanoic acid hinges on a rationally designed final cleavage strategy. The primary challenge—mitigating side reactions from tert-butyl cations generated during side-chain deprotection—is effectively overcome by selecting a cleavage cocktail with the appropriate scavengers. The choice is not dictated by the non-canonical residue alone but by a holistic analysis of the entire peptide sequence. For simple sequences, a standard TFA/H₂O/TIS cocktail provides sufficient protection. For more complex peptides containing sensitive residues like Trp, Met, and Cys, the use of a comprehensive mixture like Reagent K is strongly advised to ensure the highest possible purity and yield of the target molecule. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently navigate the cleavage of these valuable and unique peptides.
References
-
Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry, 57, 957-989. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. [Link]
-
Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2094-2103. [Link]
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (2003). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 9(6), 396-402. [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group. [Link]
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Carter, J. (2020, November 3). Answer to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?". ResearchGate. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Maloney, P. (2018, January 4). Answer to "What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?". ResearchGate. [Link]
-
AnaSpec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742. [Link]
-
Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). [Link]
Sources
- 1. cem.de [cem.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Troubleshooting & Optimization
Troubleshooting low coupling yields for beta-hydroxy amino acids
Technical Support Center: Beta-Hydroxy Amino Acid Coupling
Welcome to the Advanced Peptide Synthesis Support Hub. As a Senior Application Scientist, I often see researchers struggle with Serine (Ser) and Threonine (Thr). These residues are deceptively simple but chemically treacherous. Their
This guide moves beyond basic "check your reagent" advice. We will dissect the causality of failure and provide self-validating protocols to ensure high-fidelity coupling.
Part 1: The "Why" – Mechanistic Failure Modes
Before optimizing, you must diagnose the specific failure mode. Low yields in Ser/Thr coupling usually stem from three distinct mechanisms.
FAQ: Diagnosis & Mechanism
Q1: I see a mass shift of +68 Da (or +86 Da) on my Serine residue. What happened? A: You are likely seeing O-acylation .[1] Even with side-chain protection (e.g., tBu, Trt), the hydroxyl group can participate in nucleophilic attack if the protecting group is labile or sterically compromised. The activated carboxyl group of the incoming amino acid attacks the side-chain oxygen of the resin-bound Ser/Thr instead of the N-terminus.
-
The Fix: Ensure robust side-chain protection (tBu is standard; Trt is bulkier but can be sterically hindering). critically, avoid excess base during the activation step.
Q2: My product has the correct mass, but chiral HPLC shows a double peak. Why?
A: This is Racemization (Epimerization).
Serine and Cysteine are the most prone to racemization. The electron-withdrawing nature of the
-
The Fix: Switch from DIPEA to 2,4,6-Collidine (TMP) . It is weaker and sterically hindered, significantly reducing proton abstraction [1, 2].
Q3: I see a mass shift of -18 Da. Is my peptide degrading?
A: This is
-
The Fix: Minimize exposure to bases like Piperidine (used in Fmoc removal). Use "DIPEA-free" coupling cocktails (e.g., DIC/Oxyma).[1]
Part 2: Visualization of Failure Logic
The following decision tree outlines the logical flow for troubleshooting these specific residues.
Figure 1: Diagnostic decision tree for identifying the root cause of Ser/Thr coupling failures.
Part 3: The "Gold Standard" Solution – Pseudoproline Dipeptides
If you are synthesizing a peptide longer than 15 residues containing Ser or Thr, Pseudoprolines are not optional; they are a requirement for high yields.
The Mechanism: Pseudoprolines (oxazolidines for Ser/Thr) lock the amino acid side chain into a ring structure with the backbone nitrogen.
-
Disruption: This creates a "kink" in the peptide backbone (similar to Proline), preventing the formation of
-sheets and intermolecular aggregation [3].[2][3] -
Protection: The side chain is fully masked, preventing O-acylation.
-
Reversibility: The ring opens quantitatively during the final TFA cleavage, regenerating the native Ser/Thr residue.
Implementation Rule: Insert a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Me)-OH) every 5–6 residues in aggregation-prone sequences.[1]
Part 4: Optimized Coupling Protocols
Do not use standard HBTU/DIPEA protocols for difficult Ser/Thr couplings. Use the following "Low-Racemization" protocol.
Data: Reagent Comparison for Ser/Thr
| Coupling Reagent | Base Required? | Racemization Risk | Aggregation Solvency | Recommendation |
| HBTU/HATU | Yes (DIPEA/NMM) | High (Base-driven) | High | Avoid for Cys/Ser/Thr unless necessary.[1] |
| DIC/HOBt | No (Base-free) | Low | Low | Safe, but slow kinetics.[1] |
| DIC/Oxyma | No (Base-free) | Very Low | High | Preferred. Best balance of speed/safety.[1] |
| Collidine (Add.) | Yes | Low | Medium | Use as base if HATU is required. |
Protocol: The "Safe" Ser/Thr Coupling Workflow
Objective: Couple Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH with minimal racemization.
Materials:
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[1]
-
Solvent: DMF (Dimethylformamide)[1]
-
Base: None (or 2,4,6-Collidine if using on-resin neutralization)[1]
Step-by-Step Procedure:
-
Preparation:
-
Dissolve Amino Acid (AA) (5.0 eq) and Oxyma Pure (5.0 eq) in minimal DMF.[1]
-
Note: Oxyma is acidic and suppresses racemization better than HOBt [4].
-
-
Activation (Pre-activation is risky):
-
Add DIC (5.0 eq) to the AA/Oxyma solution.
-
Crucial: Add this mixture to the resin immediately (within 2 minutes). Do not let the activated ester sit, as O-acyl migration can occur in the vial.
-
-
Coupling:
-
Agitate at Room Temperature for 60 minutes.
-
Warning: Do NOT heat Ser/Thr couplings above 50°C. Microwave energy promotes
-elimination rapidly in these residues.[1]
-
-
Monitoring (The Chloranil Test):
-
Standard Kaiser tests (Ninhydrin) are often false-negative on Ser/Thr due to hydroxyl interference.[1]
-
Use the Chloranil Test for secondary amines (if using Pseudoprolines) or careful micro-cleavage LCMS to verify coupling.
-
-
Capping:
-
Cap unreacted amines with Acetic Anhydride/Lutidine to prevent deletion sequences.
-
Part 5: Advanced Troubleshooting (Graphviz Workflow)
The following diagram illustrates the chemical competition occurring during the activation step.
Figure 2: Competition between productive coupling and base/heat-induced side reactions.[1]
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Carpino, L. A., et al. (2002).[5] Racemization of Amino Acids in Polypeptide Synthesis.[4][5][6] Journal of Organic Chemistry. Link[1]
-
Mutter, M., et al. (1995). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.[2][7][8][9] Peptide Science.[10] Link[1]
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization. Organic Process Research & Development. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
- 8. Amino Acids, Resins & Reagents for Peptide Synthesis [merckmillipore.com]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in Fmoc-2-amino-3-hydroxypentanoic acid synthesis
Introduction
Welcome to the technical support center for the synthesis of Fmoc-2-amino-3-hydroxypentanoic acid and its diastereomers (e.g., Fmoc-L-allo-Isoleucine derivatives). This building block is crucial for synthesizing peptides with unique structural and functional properties, often enhancing stability and bioactivity.[1] However, its synthesis presents a significant challenge due to steric hindrance posed by the β-methyl group, which is adjacent to both the α-amino group and the β-hydroxyl group. This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-protection of 2-amino-3-hydroxypentanoic acid resulting in low yields?
A1: Low yields during the Fmoc protection step are common and typically stem from two issues:
-
Steric Hindrance: The β-methyl group impedes the approach of the bulky Fmoc-OSu or Fmoc-Cl reagent to the α-amino group.
-
Competing Reactions: The free hydroxyl group can sometimes react with the Fmoc reagent, although this is less common under standard aqueous basic conditions. The primary issue is the slow rate of the desired N-acylation.
Quick Solution: Standard conditions (e.g., sodium carbonate in aqueous dioxane) often require prolonged reaction times.[2] An alternative is to use a silylation-based method. First, treat the amino acid with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTSFA) to protect both the carboxyl and hydroxyl groups. This intermediate then reacts smoothly with Fmoc-OSu under anhydrous conditions, followed by an aqueous workup to remove the silyl groups.[3] This method avoids strong bases and aqueous media during the acylation, often leading to cleaner reactions and higher yields.[3]
Q2: I am experiencing complete failure when coupling Fmoc-2-amino-3-hydroxypentanoic acid in solid-phase peptide synthesis (SPPS). What is the most likely cause?
A2: This is a classic problem of steric hindrance. The combination of the bulky Fmoc group, the β-methyl group, and the solid support creates a highly congested reaction environment. Standard coupling reagents like DCC or even HBTU can be too slow and inefficient to overcome this barrier, resulting in little to no product formation.[4]
Quick Solution: Switch to a more potent coupling reagent specifically designed for hindered amino acids. The top recommendations are:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is often the go-to reagent for difficult couplings. Its OAt active ester is more reactive than the OBt ester formed by HBTU, and the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the reaction.[5]
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]uronium hexafluorophosphate): COMU is comparable in efficiency to HATU but has the advantage of not being based on potentially explosive benzotriazoles.[6] It generates highly reactive Oxyma esters.[6]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another highly effective phosphonium salt reagent, particularly useful for coupling N-methylated or other sterically demanding residues.[4][5]
Always use a non-coordinating base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[7] A double coupling protocol is also highly recommended.
Q3: How can I prevent side reactions like dehydration or cyclization during synthesis?
A3: The β-hydroxyl group is susceptible to side reactions, particularly under harsh acidic or basic conditions.
-
Dehydration: Can occur during repeated acid treatments (e.g., Boc deprotection) or with certain coupling reagents, leading to an unsaturated amino acid residue.
-
Cyclization/Diketopiperazine Formation: At the dipeptide stage on a resin, the N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially prevalent with hindered residues.[8]
Quick Solution:
-
Protect the Hydroxyl Group: For solution-phase synthesis or particularly sensitive sequences, protect the β-hydroxyl group as a tert-butyl (tBu) ether. This group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA during the final step.[9]
-
Minimize Diketopiperazine Formation: Use a 2-chlorotrityl chloride (2-CTC) resin for the first amino acid. The steric bulk of the trityl linkage significantly inhibits this side reaction.[8][10] Alternatively, couple the first two amino acids as a pre-formed dipeptide unit.
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Peptide Coupling Step
This guide addresses low-yield or failed coupling reactions when incorporating Fmoc-2-amino-3-hydroxypentanoic acid onto a resin-bound peptide.
Symptom: Low coupling efficiency (<95%) as determined by a negative or weak ninhydrin test, or mass spectrometry of a test cleavage sample shows a large amount of unreacted N-terminus.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed peptide couplings.
Detailed Corrective Actions:
-
Re-evaluate Your Coupling Reagent: As shown in the table below, not all reagents are suitable for this task. Standard carbodiimides (DIC) or HOBt-based aminium salts (HBTU) often fail.[4][11] Upgrade to a HATU, HCTU, or COMU system. These reagents generate more reactive OAt or Oxyma active esters, which are necessary to overcome the high activation energy of this coupling.
Reagent Leaving Group Relative Reactivity for Hindered AAs Racemization Risk Reference DIC/HOBt OBt Low Moderate [5] HBTU/TBTU OBt Moderate Low [6] HCTU O-6-ClBt High Low HATU/PyAOP OAt Very High Very Low [5] COMU/PyOxim Oxyma Very High Very Low [6] -
Optimize Reaction Conditions:
-
Stoichiometry: Use a higher excess of reagents. A 4-5 fold excess of the protected amino acid, coupling reagent, and base over the resin-bound amine is recommended.[7]
-
Solvent: Ensure you are using high-quality, amine-free DMF.[7] For sequences prone to aggregation, consider adding chaotropic agents like DMSO or using N-methylpyrrolidone (NMP).[8][12]
-
Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can provide the necessary energy to overcome the steric barrier. Microwave-assisted SPPS is particularly effective for this purpose.[6]
-
-
Implement a Double Coupling Protocol: After the first coupling (typically 1-2 hours), drain the reaction vessel, wash the resin thoroughly with DMF, and then subject it to a second, fresh coupling solution for another 1-2 hours. This ensures the reaction goes to completion.
Guide 2: Troubleshooting Saponification of the Methyl Ester Precursor
Many synthetic routes first produce the methyl ester of the amino acid, which must be hydrolyzed (saponified) before Fmoc-protection. Steric hindrance can also slow this step.
Symptom: Incomplete hydrolysis of the methyl ester, detected by TLC or LC-MS showing residual starting material.
Corrective Actions:
-
Base and Solvent System: Standard saponification with NaOH or LiOH in a THF/water or Methanol/water mixture can be slow. If the reaction stalls, consider the following:
-
Increase Temperature: Gently refluxing the reaction can often drive it to completion.
-
Change Solvent: Switching to a solvent system with higher water content or adding a phase-transfer catalyst can improve reaction rates.
-
Use Alternative Reagents: Trimethyltin hydroxide is a known reagent for hindered ester hydrolysis, though it has toxicity concerns. A greener and effective alternative is using calcium iodide (CaI2) with LiOH in an acetone/water mixture, which can improve yields for sterically hindered amino esters.[13]
-
-
Monitor for Side Reactions: The primary side reaction during saponification is premature Fmoc-deprotection if you are hydrolyzing an Fmoc-protected ester. While standard conditions (e.g., 1M LiOH) are generally mild enough, prolonged reaction times or elevated temperatures increase this risk. It is crucial to monitor the reaction by TLC/LC-MS and stop it as soon as the starting material is consumed.
Recommended Experimental Protocols
Protocol 1: High-Yield Fmoc-Protection of 2-amino-3-hydroxypentanoic acid
This protocol uses a silylation approach to avoid the challenges of standard aqueous methods.[3]
-
Silylation:
-
Suspend 2-amino-3-hydroxypentanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTSFA) (2.2 eq).
-
Reflux the mixture for 30-45 minutes until a clear solution is obtained. This indicates the formation of the bis(trimethylsilyl) derivative.
-
Cool the solution to room temperature.
-
-
Fmoc-Group Introduction:
-
In a separate flask, dissolve Fmoc-OSu (1.0 eq) in anhydrous DCM.
-
Slowly add the Fmoc-OSu solution to the cooled silylated amino acid solution over 15 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
-
Work-up and Isolation:
-
Quench the reaction by adding a small amount of water and stir for 30 minutes to hydrolyze any remaining silyl groups.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield pure Fmoc-2-amino-3-hydroxypentanoic acid.
-
Protocol 2: Optimized Solid-Phase Coupling of Fmoc-2-amino-3-hydroxypentanoic acid
This protocol is designed for automated or manual SPPS and incorporates best practices for hindered couplings.[7]
-
Resin Preparation:
-
Activation and Coupling (First Coupling):
-
In a separate vessel, dissolve Fmoc-2-amino-3-hydroxypentanoic acid (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in DMF.
-
Add DIPEA (8.0 eq) to the activation mixture and let it pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
-
Wash and Second Coupling:
-
Drain the reaction solution.
-
Wash the resin with DMF (3 times).
-
Repeat step 2 (Activation and Coupling) with a fresh solution of activated amino acid.
-
Allow the second coupling to proceed for another 2 hours.
-
-
Final Wash and Capping:
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test (ninhydrin test) to confirm the absence of free amines. If the test is positive, a third coupling may be necessary.
-
If the coupling is complete (negative Kaiser test), proceed to the next cycle of deprotection and coupling.
-
References
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF. Retrieved February 14, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 14, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.). Peptide Science. Retrieved February 14, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Lab. Retrieved February 14, 2026, from [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). Acme Bioscience. Retrieved February 14, 2026, from [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Biomatik. Retrieved February 14, 2026, from [Link]
-
Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved February 14, 2026, from [Link]
-
FMOC and BOC Protected Amino Acids Market's Consumer Preferences: Trends and Analysis 2025-2033. (2026, January 27). LinkedIn. Retrieved February 14, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer. Retrieved February 14, 2026, from [Link]
-
Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. (2025, August 10). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). PMC. Retrieved February 14, 2026, from [Link]
- Methods for the synthesis of fmoc protected amines. (1997). Google Patents.
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022, April 27). MDPI. Retrieved February 14, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Mitigating Beta-Elimination of Serine and Threonine in Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent a critical side reaction in solid-phase peptide synthesis (SPPS): the β-elimination of hydroxyl groups in serine (Ser) and threonine (Thr) residues. Our goal is to provide you with the mechanistic understanding and actionable protocols necessary to ensure the integrity and purity of your synthetic peptides.
Understanding the Challenge: Beta-Elimination
Beta-elimination is a base-catalyzed side reaction that predominantly affects amino acids with an electron-withdrawing substituent on the β-carbon of their side chain. In the context of standard Fmoc-SPPS, this includes not only Ser and Thr, but also cysteine (Cys) and phosphorylated Ser/Thr residues.
The reaction proceeds via the abstraction of the α-proton of the amino acid by a base, typically piperidine used for Nα-Fmoc deprotection.[1] This generates a carbanion, which then facilitates the elimination of the hydroxyl group, resulting in the formation of a highly reactive dehydroalanine (from Ser) or dehydrobutyrine (from Thr) intermediate.[2][3] This unsaturated residue can then be attacked by nucleophiles present in the reaction mixture, most commonly piperidine, leading to the irreversible formation of piperidinyl-alanine adducts and other impurities.[3] This process compromises the final peptide's purity, yield, and biological activity.
The Mechanism of Beta-Elimination
Understanding the reaction pathway is fundamental to its prevention. The process is initiated by the basic conditions inherent to the Fmoc deprotection step.[4][5]
Caption: Base-catalyzed β-elimination of a protected Serine residue.
Troubleshooting Guide & FAQs
This section directly addresses common issues and questions encountered during peptide synthesis.
Q1: I'm seeing an unexpected peak in my HPLC and a mass of +67 Da in my MS analysis. What is it?
This is the classic signature of a β-elimination side reaction followed by the addition of piperidine. The initial elimination of the protected hydroxyl group (as t-butoxide, for instance) and a proton results in a mass loss of 74 Da, followed by the addition of piperidine (85 Da), for a net mass gain of 11 Da. However, the more commonly cited adduct results from the elimination of water (18 Da) from an unprotected serine followed by addition of piperidine, leading to a net mass gain of +67 Da. This piperidinyl-alanine adduct is a common impurity when β-elimination occurs.
Q2: What are the primary factors that promote β-elimination?
Several factors can exacerbate this side reaction:
-
Repetitive Base Exposure: Each cycle of Fmoc deprotection with piperidine creates the conditions necessary for elimination. The risk increases with the number of Ser/Thr residues and the length of the synthesis.[1]
-
Elevated Temperature: While higher temperatures can improve coupling efficiency, they also significantly accelerate the rate of β-elimination.[6][7] Caution is advised when heating steps involving Ser or Thr.
-
Inefficient Side-Chain Protection: The most critical preventative measure is robust protection of the hydroxyl side chain. The tert-butyl (tBu) group is the industry standard for Fmoc/tBu synthesis due to its stability in basic conditions and lability in acid.[8][9]
-
Choice of Base: The strength and nucleophilicity of the base used for deprotection play a significant role. Piperidine (pKa ≈ 11.1) is a relatively strong base, which can promote the initial proton abstraction.[4][10]
Q3: How can I definitively prevent β-elimination? Is side-chain protection enough?
Side-chain protection is the first and most crucial line of defense. For the vast majority of sequences, using Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH is sufficient.[8] The tBu group is highly stable to piperidine but is cleanly removed during the final TFA cleavage step.[8][11]
Table 1: Standard Protecting Group for Serine/Threonine in Fmoc-SPPS
| Protecting Group | Structure | Stability to Base (Piperidine) | Cleavage Condition | Key Advantage |
| tert-Butyl (tBu) | -C(CH₃)₃ | High[8] | Strong Acid (e.g., TFA)[12] | Forms a stable ether linkage, providing robust protection. It is the cornerstone of the orthogonal Fmoc/tBu strategy.[8] |
For exceptionally sensitive sequences or when synthesizing very long peptides with multiple Ser/Thr residues, even with tBu protection, trace amounts of elimination can occur. In these cases, further optimization is required.
Q4: Can changing my Fmoc deprotection conditions help reduce this side reaction?
Absolutely. Modifying the deprotection step is a powerful secondary strategy.
-
Use a Weaker Base: Replacing piperidine with a less basic secondary amine like piperazine (pKa ≈ 9.7) can significantly reduce the rate of β-elimination.[10][13] Studies have shown that piperazine is effective at Fmoc removal while causing fewer base-induced side reactions.[13][14]
-
Add an Acidic Modifier: The addition of an acidic agent like 1-hydroxybenzotriazole (HOBt) or OxymaPure® to the piperidine deprotection solution can suppress β-elimination.[15][16] These additives are thought to reduce the basicity of the medium, thereby disfavoring the initial proton abstraction step.[15]
Q5: What are pseudoproline dipeptides, and how do they work?
For extremely difficult or aggregation-prone sequences containing Ser or Thr, pseudoproline dipeptides are an elegant and highly effective solution. These are dipeptide derivatives where the Ser or Thr residue is cyclized with the preceding amino acid to form an oxazolidine ring.
This modification temporarily masks both the amide nitrogen and the side-chain hydroxyl group, achieving two critical goals:
-
It physically prevents the conformation required for β-elimination.
-
It acts as a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to on-resin aggregation.
The pseudoproline structure is stable throughout the synthesis and is quantitatively converted back to the native Ser/Thr residue during the final TFA cleavage.
Sources
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. csbio.com [csbio.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. oxymapure.com [oxymapure.com]
Technical Support Center: Handling Fmoc-2-amino-3-hydroxypentanoic Acid
Topic: Managing Hygroscopic Properties & SPPS Integration Target Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary: The "Wet" Challenge
Fmoc-2-amino-3-hydroxypentanoic acid (often referred to as Fmoc-Hydroxynorvaline or a Threonine homolog) presents a specific challenge in Solid Phase Peptide Synthesis (SPPS): Hygroscopicity .
Due to the side-chain hydroxyl group (
-
Stoichiometric Errors: You weigh water, not amino acid, leading to under-dosing.
-
Active Ester Hydrolysis: Water competes with the resin-bound amine for the activated amino acid, forming the free acid instead of the peptide bond.
-
Aggregation: Moisture promotes hydrogen bonding networks, leading to gelation in DMF.
This guide provides a self-validating workflow to neutralize these risks.
Pre-Synthesis: Storage & Drying Protocols
The "Brick" Phenomenon
Upon removing the bottle from cold storage (2-8°C), condensation immediately forms if the bottle is opened before reaching room temperature. This turns free-flowing powder into a sticky "brick."
Protocol A: The Equilibrium Drying Cycle
Use this protocol if the material appears clumpy or has been stored unsealed.
Required Materials:
-
Vacuum Desiccator
-
Phosphorus Pentoxide (
) or High-grade Silica Gel with indicator -
High-vacuum pump (< 1 mbar)
Step-by-Step:
-
Thermal Equilibration: Remove the sealed bottle from the fridge. Allow it to stand at room temperature for at least 3 hours before breaking the seal. Why? Prevents condensation on the cold reagent.
-
Aliquot Transfer: Quickly transfer the required amount to a tared, dry vial.
-
Vacuum Desiccation: Place the open vial in a desiccator over fresh
. -
Cycle: Apply vacuum for 12-24 hours.
-
Validation: Check the appearance. It should be a fine, free-flowing white powder.
Visualizing the Moisture Impact
Figure 1: The divergence between proper thermal equilibration and moisture-induced failure pathways.
Solubilization & Weighing (The "During" Phase)
FAQ: Solubilization Issues
Q: I weighed the correct amount, but the solution in DMF is cloudy. Why? A: This indicates water contamination or aggregation.
-
The Fix: Add DMSO (Dimethyl Sulfoxide) to the mixture. A 10-20% DMSO spike in DMF disrupts hydrogen bonding networks and improves solubility for hydroxyl-containing amino acids.
-
The Check: If cloudiness persists after DMSO addition, the sample may have hydrolyzed to the free amine (loss of Fmoc) or precipitated as a salt. Filter before use, but prefer restarting with fresh, dried material.
Q: Can I use NMP instead of DMF? A: Yes, and often preferred. NMP (N-methyl-2-pyrrolidone) generally offers higher solubility for polar Fmoc-amino acids and faster reaction kinetics, though it is more expensive.
Quantitative Data: Solubility Thresholds
| Solvent System | Solubility Rating | Notes |
| Pure DMF | Moderate | Susceptible to gelation if wet (>0.5% |
| DMF + 10% DMSO | High | Recommended for "sticky" batches. |
| Pure NMP | High | Best for automated synthesizers to prevent line clogging. |
| DCM | Low | Avoid. Poor solubility for hydroxylated Fmoc-amino acids. |
SPPS Integration & Coupling Logic
The Hydroxyl Risk: O-Acylation
The unprotected
Recommended Coupling Cocktail: To maximize efficiency and minimize side reactions (racemization/hydrolysis):
-
Activator: DIC/Oxyma Pure (preferred over HATU for preventing racemization of Cys/His/Hydroxyl analogs).
-
Base: Minimal DIPEA. Excess base promotes Fmoc cleavage and racemization.
-
Time: Short, double couplings (
min) are better than one long coupling ( hr) to avoid exposure to potential side reactions.
Experimental Workflow: Double Coupling Protocol
Figure 2: Optimized Double-Coupling Workflow for sterically hindered or hygroscopic residues.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Deletion | Wet starting material (hydrolysis of active ester). | Dry Fmoc-AA over |
| Difficult Dissolution | H-bond aggregation or "brick" formation. | Add 10-20% DMSO to the DMF. Sonicate (do not heat >40°C). |
| Pre-activation Precipitate | Formation of Urea byproducts (if using DCC). | Switch to DIC/Oxyma. If using HBTU/HATU, ensure solvent is dry. |
| Racemization | High base concentration or long coupling time. | Use DIC/Oxyma (base-free activation).[1] Limit coupling to 45 mins. |
References
-
Merck (MilliporeSigma).Fmoc Solid Phase Peptide Synthesis - Technical Guide. (General principles of Fmoc handling and solvent effects).
-
Bachem.Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Coupling strategies for difficult/hindered amino acids).
-
BenchChem.A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO.
-
Aladdin Scientific.Fmoc-2-amino-3-hydroxypentanoic acid Product Data.
-
National Institutes of Health (NIH).Total wash elimination for solid phase peptide synthesis. (Discussion on solvent washing and contaminant removal).
Sources
Strategies for difficult couplings involving Fmoc-2-amino-3-hydroxypentanoic acid
Introduction: The "Dual-Threat" Substrate
Welcome to the technical support hub for Fmoc-2-amino-3-hydroxypentanoic acid (also known as Fmoc-β-hydroxynorvaline or Fmoc-Hnv-OH).
This building block presents a "dual-threat" to standard Solid Phase Peptide Synthesis (SPPS) protocols:
-
Steric Hindrance (β-Branching): Like Valine and Isoleucine, the bulk at the β-carbon severely restricts the approach of the incoming nucleophile (the amine on the resin), leading to slow kinetics and deletion sequences.
-
Nucleophilic Side Chain (Hydroxyl Group): If the side chain is unprotected, the hydroxyl group competes with the α-amine, leading to O-acylation (branching) or lactone formation . Even if protected (e.g., with tBu), the added bulk exacerbates the steric issue.
This guide provides self-validating protocols to navigate these challenges.
Module 1: Strategic Decision Matrix
Before starting, you must categorize your building block. The strategy changes fundamentally based on side-chain protection.
Visualization: Coupling Strategy Decision Tree
Caption: Decision matrix for selecting the correct coupling protocol based on side-chain protection status.
Module 2: Detailed Protocols
Protocol A: The "Sledgehammer" (For Protected Side Chains)
Use this when the hydroxyl group is protected (e.g., tBu). The goal is to overcome steric bulk.
The Logic: The bulky side chain shields the carbonyl carbon. We need a highly reactive ester (At-ester or Oxyma-ester) and extended contact time.
| Parameter | Recommendation | Mechanism/Reasoning |
| Activator | HATU (with HOAt) or COMU | Generates a highly reactive active ester (7-azabenzotriazole) that reacts faster than HOBt esters. |
| Base | TMP (2,4,6-Trimethylpyridine) or DIPEA | TMP is weaker and sterically hindered, reducing the risk of base-catalyzed racemization (epimerization at the α-carbon) [1]. |
| Stoichiometry | 4:4:8 (AA:Activator:Base) | High concentration drives the reaction forward (Le Chatelier's principle). |
| Temperature | 50°C (Microwave) or RT (3-6 hours) | Heat overcomes the activation energy barrier caused by sterics. Do not exceed 50°C to prevent racemization. |
| Solvent | DMF or NMP | NMP promotes swelling, crucial for difficult sequences. |
Step-by-Step:
-
Dissolve Fmoc-Hnv(tBu)-OH (4 eq) and HATU (3.9 eq) in minimal DMF.
-
Add DIPEA (8 eq) immediately before adding to the resin. Do not pre-activate for >1 min to avoid guanidinylation.
-
Couple for 45–60 minutes.
-
Mandatory: Perform a second coupling (Double Couple) with fresh reagents.
Protocol B: The "Scalpel" (For Unprotected Side Chains)
Use this when the hydroxyl group is free. The goal is to acylate the resin amine without reacting with the side-chain hydroxyl of the incoming amino acid.
The Logic: If you use excess activated amino acid, the free hydroxyls on the incoming amino acids can react with the activated carboxyls of other incoming amino acids, forming oligomers or capping the resin with an ester.
| Parameter | Recommendation | Mechanism/Reasoning |
| Activator | DIC / Oxyma Pure | Carbodiimides (DIC) allow for "pre-activation" control and are less aggressive than uronium salts (HATU), reducing side reactions. |
| Stoichiometry | 0.8 eq AA : 1.0 eq Resin | Using a deficit of amino acid ensures the resin amine is the only available nucleophile. |
| Additives | Oxyma Pure | Suppresses racemization and enhances safety compared to HOBt [2]. |
| Capping | Acetic Anhydride (Post-coupling) | Essential to cap any unreacted resin sites, as you are under-coupling intentionally. |
Step-by-Step:
-
Dissolve Fmoc-Hnv-OH (0.8 eq relative to resin loading) and Oxyma Pure (0.8 eq) in DMF.
-
Add DIC (0.8 eq). Allow pre-activation for 2 minutes.
-
Add to resin.[1][2][3] Agitate for 2–4 hours (slow kinetics).
-
Wash resin thoroughly with DMF.
-
Check: Perform a colorimetric test (Kaiser/Chloranil). If positive, repeat with 0.5 eq fresh reagents.
-
Hydroxyl Wash (Critical): Treat resin with 20% Piperidine/DMF containing 0.1M HOBt for 5 minutes. This cleaves any transient O-acyl esters formed on the side chain without removing the Fmoc group (due to the short time/HOBt buffer).
Module 3: Troubleshooting & FAQs
Q1: I see a "mass + 135 Da" impurity. What is this?
Diagnosis: This is likely an O-acylation event where an extra amino acid residue has esterified onto the side-chain hydroxyl. Solution:
-
Prevent: Switch to Protocol B (Deficit coupling).
-
Fix: Treat the resin with hydrazine hydrate (2% in DMF) for 5 minutes. Hydrazine is nucleophilic enough to cleave the ester bond (side chain) but usually leaves the amide bond (backbone) intact if controlled carefully [3].
Q2: My coupling yield is <50% despite using HATU. Why?
Diagnosis: Aggregation of the peptide chain (β-sheet formation) is likely preventing reagent access, compounded by the steric bulk of the Hnv residue. Solution:
-
Magic Mixture: Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or 0.1M LiCl (chaotropic salt) to disrupt hydrogen bonding [4].
-
Pseudoproline: If the next residue is Ser/Thr/Cys, use a pseudoproline dipeptide to induce a "kink" in the chain and break aggregation.
Q3: Can I use microwave heating for the unprotected Hnv?
Answer: Proceed with extreme caution. Microwave irradiation accelerates all kinetics, including side reactions (O-acylation).
-
Recommendation: If you must use microwave, use Protocol B but limit temperature to 40°C and time to 10 minutes .
Q4: How do I prevent racemization of the α-carbon?
Diagnosis: The β-branching facilitates proton abstraction at the α-position via oxazolone formation. Solution:
-
Use Oxyma Pure instead of HOBt.[4]
-
Use TMP (Collidine) instead of DIPEA.[4]
-
Avoid pre-activation of the amino acid for >2 minutes in the presence of base.
Module 4: Mechanistic Visualization
Visualization: The O-Acylation Trap & Prevention
Caption: Mechanism of O-acylation competition and strategic mitigation points.
References
-
Carpino, L. A., et al. (2002). "The 2,4,6-trimethylpyridine (collidine) system for the suppression of racemization during peptide coupling." Journal of Organic Chemistry.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
-
Coin, I., et al. (2007). "Depsipeptides as tools for the synthesis of difficult sequence peptides." Nature Protocols.
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.
Sources
Safety Operating Guide
Fmoc-2-amino-3-hydroxypentanoic acid proper disposal procedures
A Comprehensive Guide to the Proper Disposal of Fmoc-2-amino-3-hydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Overview
Fmoc-2-amino-3-hydroxypentanoic acid, like many Fmoc-protected amino acids, is generally not classified as a hazardous substance. However, the lack of extensive toxicological data necessitates handling it with the utmost care.[1] The primary risks are associated with inhalation of the powder, skin and eye contact, and the potential for hazardous decomposition products under fire conditions.[2] Therefore, all disposal procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[3]
Core Principle: Treat all chemical waste, including Fmoc-2-amino-3-hydroxypentanoic acid and its contaminated materials, as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the disposal of Fmoc-2-amino-3-hydroxypentanoic acid waste.
Caption: Disposal decision workflow for Fmoc-2-amino-3-hydroxypentanoic acid waste.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities of powder or if dust generation is likely. |
Step-by-Step Disposal Procedures
1. Solid Waste (Unused Reagent, Contaminated Weigh Boats, etc.)
-
Step 1: Collection. Carefully sweep or transfer all solid waste into a designated, chemically compatible container with a secure lid.
-
Step 2: Labeling. Label the container clearly with "Hazardous Waste," the full chemical name ("Fmoc-2-amino-3-hydroxypentanoic acid"), and the date.
-
Step 3: Storage. Store the sealed container in a designated Satellite Accumulation Area (SAA), away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Step 4: Disposal. Arrange for pickup by your institution's licensed hazardous waste disposal service. Do not dispose of solid chemical waste in the regular trash.
Causality: Solid amino acid derivatives can persist in the environment. Proper containment and disposal via a licensed contractor ensure they do not contaminate soil or water systems.
2. Liquid Waste (Solutions, Rinsates)
-
Step 1: Collection. Collect all liquid waste containing Fmoc-2-amino-3-hydroxypentanoic acid, including the first rinse of contaminated glassware, in a sealable, chemically compatible container (e.g., a high-density polyethylene bottle).
-
Step 2: pH Neutralization. If the waste is acidic or basic, neutralize it to a pH between 6 and 8 before adding it to the waste container.
-
Step 3: Labeling. Label the container with "Hazardous Waste," list all chemical constituents (including solvents), and the approximate concentrations.
-
Step 4: Storage. Store the sealed container in a designated SAA, using secondary containment to prevent spills.
-
Step 5: Disposal. Arrange for pickup by your institution's licensed hazardous waste disposal service. Do not pour any solution containing this compound down the drain.
Causality: While some simple amino acids and buffers may be drain-disposable in small quantities, the environmental impact of Fmoc-derivatives is not well-documented. Therefore, a conservative approach of treating all such liquid waste as hazardous is necessary to protect aquatic life and wastewater treatment systems.
3. Contaminated Materials (Gloves, Bench Paper, Pipette Tips)
-
Step 1: Segregation. Collect all non-sharp, contaminated materials in a designated hazardous waste bag or container.
-
Step 2: Sharps. Dispose of any contaminated needles or other sharps in a designated sharps container.
-
Step 3: Labeling. Clearly label the bag or container as "Hazardous Waste" with the name of the chemical contaminant.
-
Step 4: Disposal. Arrange for pickup by your institution's licensed hazardous waste disposal service.
Causality: Materials that have come into contact with the chemical are considered contaminated and must be disposed of as hazardous waste to prevent accidental exposure and environmental contamination.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: For a small, dry spill, carefully sweep up the material and place it in a sealed container for disposal as solid hazardous waste.[2] For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Waste Minimization
A key aspect of laboratory safety and environmental responsibility is waste minimization.
-
Purchase only the quantities of reagent needed for your experiments.
-
Maintain a current inventory to avoid purchasing duplicate materials.
-
Design experiments to use the minimum amount of material necessary to achieve the desired results.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the Safety Data Sheet for any chemical before handling and disposal.
References
- AAPPTec. (n.d.). Safety Data Sheet: Fmoc-O-tert-butyl-L-allo-threonine.
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. Retrieved from osha.gov[3]
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
-
BenchChem. (2025). Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide. Retrieved from benchchem.com[1]
- Severn Biotech. (n.d.). Fmoc-Thr-OH 99% Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Fmoc-O-tert-butyl-L-threonine.
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from danielshealth.com[4]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu[5]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from gaiaca.com[6]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from northwestern.edu
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
-
CP Lab Safety. (n.d.). Waste Compatibility by Chemical Group. Retrieved from cplabsafety.com[7]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
